Product packaging for cis-ent-Tadalafil-d3(Cat. No.:CAS No. 1329799-70-3)

cis-ent-Tadalafil-d3

Cat. No.: B589109
CAS No.: 1329799-70-3
M. Wt: 392.429
InChI Key: WOXKDUGGOYFFRN-ATUCCMFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-ent-Tadalafil-d3, also known as this compound, is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 392.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1329799-70-3

Molecular Formula

C22H19N3O4

Molecular Weight

392.429

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-ATUCCMFHSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Synonyms

6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; 

Origin of Product

United States

Foundational & Exploratory

cis-ent-Tadalafil-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-ent-Tadalafil-d3, a deuterated isotopologue of a Tadalafil impurity. It is intended for use in research and development settings, particularly in pharmacokinetic and metabolic studies.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
CAS Number 1329799-70-3[1]
Molecular Formula C₂₂H₁₆D₃N₃O₄[1]
Molecular Weight 392.42 g/mol [1]

Experimental Protocols

This compound serves as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of cis-ent-Tadalafil in biological matrices.[2] A general experimental protocol for a pharmacokinetic study is outlined below.

Objective: To determine the concentration of an analyte (e.g., a Tadalafil metabolite) in plasma samples using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples and the internal standard working solution.

    • To a 100 µL aliquot of each plasma sample, add 25 µL of the this compound internal standard solution.

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a 10 µL aliquot of the reconstituted sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard (this compound).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Tadalafil

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[3][4] The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[3] This signaling cascade is initiated by the release of nitric oxide (NO).[5]

Tadalafil_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Tadalafil Tadalafil Tadalafil->PDE5

Caption: Mechanism of action of Tadalafil via the NO/cGMP signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

Pharmacokinetic_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Bioanalytical workflow for a pharmacokinetic study.

References

Technical Guide: Synthesis and Purification of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cis-ent-Tadalafil-d3, an isotopically labeled enantiomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document details the synthetic pathway, experimental protocols, purification strategies, and analytical characterization, supported by quantitative data and process visualizations.

Introduction

Tadalafil, marketed under the brand name Cialis®, is a potent and selective inhibitor of PDE5, widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial product is the (6R, 12aR)-enantiomer. The synthesis and analysis of its enantiomer, ent-Tadalafil ((6S, 12aS)-Tadalafil), and its deuterated analogues are crucial for metabolism, pharmacokinetic studies, and as internal standards in analytical assays. This guide focuses on the preparation of this compound, where the deuterium labeling is incorporated into the N-methyl group.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the chiral precursor, L-tryptophan methyl ester, to establish the desired enantiomeric configuration. The key steps involve a Pictet-Spengler reaction, acylation, and a final cyclization with deuterated methylamine to introduce the isotopic label.

Synthetic Pathway

The overall synthetic scheme is depicted below. The pathway is designed to be stereoselective, yielding the desired cis diastereomer.

Synthesis_Pathway cluster_0 Pictet-Spengler Reaction cluster_1 Acylation cluster_2 Cyclization A L-Tryptophan Methyl Ester C cis-(1S,3S)-Tetrahydro-β-carboline intermediate A->C + Piperonal (Reflux) B Piperonal B->C E N-Chloroacetyl intermediate C->E + Chloroacetyl Chloride, Et3N D Chloroacetyl Chloride D->E G This compound E->G + CD3NH2 F Methylamine-d3 (CD3NH2) F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (1S,3S)-methyl 1-(benzo[d]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (cis-(1S,3S)-Tetrahydro-β-carboline intermediate)

A mixture of L-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.1 equivalents) in isopropanol is heated to reflux for 16-18 hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration to yield the cis-tetrahydro-β-carboline intermediate.

Step 2: Synthesis of methyl (1S,3S)-1-(benzo[d]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (N-Chloroacetyl intermediate)

The intermediate from Step 1 (1 equivalent) is dissolved in tetrahydrofuran (THF). Triethylamine (2.5 equivalents) is added, and the solution is cooled to 0-10 °C. Chloroacetyl chloride (1.4 equivalents) is added dropwise, and the reaction is stirred for 2 hours. The solvent is concentrated, and the product is crystallized from isopropanol/water to yield the N-chloroacetyl intermediate.

Step 3: Synthesis of (6S,12aS)-6-(benzo[d]dioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (this compound)

The N-chloroacetyl intermediate (1 equivalent) is dissolved in THF, and a solution of methylamine-d3 (CD3NH2) (5 equivalents) is added. The reaction mixture is stirred at a temperature between 5-55 °C for 1 hour. After cooling, isopropanol and water are added, and the pH is neutralized with 12 M HCl. The product, this compound, is then crystallized, collected by filtration, and dried.

Quantitative Data
StepReactantsKey ReagentsSolventYield (%)Purity (%)
1L-Tryptophan methyl ester HCl, Piperonal-Isopropanol~92%>95%
2cis-(1S,3S)-Tetrahydro-β-carboline intermediateChloroacetyl chloride, TriethylamineTHF~95%>97%
3N-Chloroacetyl intermediateMethylamine-d3THF~95%>98% (crude)

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and any diastereomeric impurities. A combination of crystallization and chromatographic techniques is employed to achieve high purity.

Purification Workflow

Purification_Workflow A Crude this compound B Crystallization (e.g., Methanol or Ethanol) A->B C Solid Product B->C D Filtration and Washing C->D E Preparative Chiral HPLC D->E If required for higher purity G Pure this compound (>99.5%) D->G If purity is sufficient E->G F Purity Analysis (Analytical HPLC) G->F H Characterization (NMR, MS) G->H

Caption: General purification workflow for this compound.

Experimental Protocols

Crystallization

Crude this compound is dissolved in a suitable solvent, such as methanol, ethanol, or a mixture of a ketone and a hydroxylic solvent, at an elevated temperature to ensure complete dissolution. The solution is then gradually cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum. This process is effective in removing most of the process-related impurities.

Preparative Chiral HPLC

For the separation of any remaining diastereomers and to achieve the highest possible enantiomeric and diastereomeric purity, preparative chiral High-Performance Liquid Chromatography (HPLC) is employed.

  • Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose or amylose derivatives), is used.

  • Mobile Phase: A mixture of solvents like heptane/isopropanol or acetonitrile/methanol is typically used. The exact composition is optimized to achieve the best separation.

  • Detection: UV detection at an appropriate wavelength (e.g., 285 nm) is used to monitor the elution of the isomers.

The fractions corresponding to the this compound peak are collected, and the solvent is removed to yield the highly purified product.

Purity and Characterization Data
Purification StepPurity Achieved (%)Analytical Method
Crystallization>99.5%HPLC
Preparative Chiral HPLC>99.9%Chiral HPLC

Characterization: The final product is characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton signals corresponding to the N-methyl group.

Conclusion

The synthesis and purification of this compound can be achieved through a well-defined, stereoselective synthetic route followed by robust purification procedures. The use of L-tryptophan as a starting material ensures the desired enantiomeric outcome, while the introduction of deuterated methylamine in the final step provides the isotopic label. A combination of crystallization and chiral HPLC allows for the isolation of the target compound with high chemical and stereochemical purity, making it suitable for its intended applications in research and development.

The Role of cis-ent-Tadalafil-d3 as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of cis-ent-Tadalafil-d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Tadalafil. The use of such standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly in pharmacokinetic and bioequivalence studies.

The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using a SIL-IS like this compound is to provide a compound that behaves nearly identically to the analyte of interest—Tadalafil—throughout the analytical process.[1][2] By introducing a known quantity of the internal standard to the sample at the beginning of the workflow, it can effectively normalize for variations that may occur during sample preparation, chromatography, and ionization.[2][3]

This compound is a deuterated form of the (6S)-cis-enantiomer of Tadalafil, meaning three hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound and Tadalafil exhibit similar:

  • Extraction Recovery: They are extracted from the biological matrix (e.g., plasma) with comparable efficiency.

  • Chromatographic Behavior: They co-elute or have very similar retention times in the liquid chromatography system.

  • Ionization Efficiency: They show a similar response in the mass spectrometer's ion source.

The key difference lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, quantitative accuracy is significantly improved, as this ratio remains constant even if sample loss or matrix effects occur.[1]

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is based on a validated method for the quantification of Tadalafil in human plasma using Tadalafil-d3 as an internal standard.[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: Take 200 µL of human plasma.

  • Internal Standard Spiking: Add a known concentration of this compound to each plasma sample.

  • Extraction: Perform solid-phase extraction using Phenomenex Strata-X-C 33 µ extraction cartridges.

  • Elution: Elute the analyte and internal standard.

  • Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • System: A Shimadzu Nexera X2 UHPLC system or equivalent.[3]

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).[3][4]

  • Mobile Phase: Methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.[3][4]

  • Flow Rate: 0.9 mL/min.[3][4]

  • Run Time: Approximately 2.5 minutes.[4]

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer, such as a Shimadzu LCMS-8040.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions are crucial for the selective detection of Tadalafil and its deuterated internal standard.

Quantitative Data and Method Performance

The following tables summarize the key quantitative parameters from the validated bioanalytical method.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tadalafil390.3268.2
Tadalafil-d3 (IS)393.1271.2

Data sourced from Singh et al. (2018).[3][4]

Table 2: Calibration and Performance Data

ParameterValue
Linearity Range0.50–500 ng/mL
Correlation Coefficient (r²)≥ 0.9994
Intra-batch Precision (% CV)≤ 3.7%
Inter-batch Precision (% CV)≤ 3.2%
Intra-batch Accuracy97.9%–102.0%
Inter-batch Accuracy97.8%–104.1%
Mean Recovery of Tadalafil98.95%–100.61%
Mean Recovery of Tadalafil-d3100.12%

Data sourced from Singh et al. (2018).[3][4]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike spe Solid-Phase Extraction (SPE) spike->spe lc LC Separation spe->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Tadalafil / Tadalafil-d3) ms->ratio quant Quantification via Calibration Curve ratio->quant

Caption: Bioanalytical workflow using an internal standard.

tadalafil_moa tadalafil Tadalafil pde5 PDE5 tadalafil->pde5 Inhibits cgmp cGMP pde5->cgmp Hydrolyzes five_gmp 5'-GMP pde5->five_gmp  (Product) cgmp->five_gmp relaxation Smooth Muscle Relaxation cgmp->relaxation Leads to gtp GTP gc Guanylate Cyclase gtp->gc gc->cgmp Converts

Caption: Tadalafil's mechanism of action on the PDE5 pathway.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of Tadalafil. Its near-identical physicochemical properties ensure it accurately tracks the analyte throughout the analytical process, compensating for potential variability and matrix effects. The use of a stable isotope-labeled internal standard, as detailed in the provided experimental protocol, is essential for developing highly accurate, precise, and robust LC-MS/MS methods required in clinical and pharmaceutical research. This approach significantly enhances the reliability of pharmacokinetic data, which is critical for drug development and regulatory submissions.

References

An In-depth Technical Guide to the Core Differences Between cis-ent-Tadalafil-d3 and Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Tadalafil and its deuterated, enantiomeric analogue, cis-ent-Tadalafil-d3. It is designed to elucidate the fundamental differences in their chemical properties, primary applications, and the experimental methodologies relevant to their study. This document will delve into the core distinctions that are critical for researchers in the fields of pharmacology, analytical chemistry, and drug development.

Introduction: Defining the Compounds

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[1][2] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which facilitates penile erection and reduces pulmonary arterial pressure.[1][2] It is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][2]

This compound , in contrast, is a stable isotope-labeled (SIL) analogue of the cis-enantiomer of Tadalafil. The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. "ent-" signifies that it is the enantiomer of the naturally occurring stereoisomer, and "cis-" refers to the stereochemical relationship of the substituents on the piperazinedione ring. Its primary role is not as a therapeutic agent but as an internal standard in analytical and bioanalytical assays for the accurate quantification of Tadalafil and its metabolites.

The core difference, therefore, lies in their intended applications: Tadalafil is a therapeutic drug, while this compound is an analytical tool.

Chemical and Physical Properties: A Comparative Overview

The structural and isotopic differences between Tadalafil and this compound give rise to distinct physical properties that are leveraged in their respective applications.

PropertyTadalafilThis compoundRationale for Difference
Chemical Formula C₂₂H₁₉N₃O₄C₂₂H₁₆D₃N₃O₄Replacement of three protium (¹H) atoms with deuterium (²H) atoms on the N-methyl group.
Molecular Weight ~389.41 g/mol ~392.43 g/mol The three deuterium atoms are heavier than the three protium atoms they replace.
Stereochemistry (6R, 12aR)(6S, 12aS)This compound is the enantiomer of the cis-isomer of Tadalafil.
Biological Activity Potent PDE5 InhibitorNot pharmacologically active as a PDE5 inhibitor.The stereochemistry of Tadalafil is crucial for its binding to the active site of the PDE5 enzyme. The enantiomeric form does not have the correct spatial arrangement to interact effectively with the enzyme.
Primary Application Therapeutic Agent (ED, BPH, PAH)Internal Standard for analytical quantificationThe distinct mass allows it to be differentiated from the non-labeled Tadalafil in mass spectrometry, while its similar chemical behavior ensures it behaves similarly during sample preparation and analysis.

Mechanism of Action: Tadalafil as a PDE5 Inhibitor

Tadalafil exerts its pharmacological effect by selectively inhibiting the PDE5 enzyme. The signaling pathway is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve terminals and endothelial cells. NO then activates guanylate cyclase, which in turn increases the production of cGMP. cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of the corpus cavernosum smooth muscle and increased blood flow to the penis. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. Tadalafil's inhibition of PDE5 prevents the degradation of cGMP, thereby prolonging its vasodilatory effects.

PDE5_Inhibition_Pathway cluster_stimulation Initiation cluster_cellular Cellular Signaling Cascade cluster_inhibition PDE5 Action and Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP to GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes PDE5 PDE5 cGMP->PDE5 substrate for Erection Erection Smooth_Muscle_Relaxation->Erection leads to GMP GMP (Inactive) PDE5->GMP hydrolyzes to Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the inhibitory activity of a compound like Tadalafil on the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP) as the substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Tadalafil (or test compound) stock solution in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of Tadalafil in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the PDE5A1 enzyme and FAM-cGMP in the assay buffer to their optimal working concentrations.

  • Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the diluted PDE5A1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells. d. Incubate the plate for the desired reaction time (e.g., 60 minutes) at 37°C.

  • Detection: Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice). Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The degree of polarization is inversely proportional to the amount of FAM-cGMP hydrolyzed. Calculate the percent inhibition for each concentration of Tadalafil and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantification of Tadalafil in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a common workflow for the bioanalysis of Tadalafil in plasma samples.

Materials:

  • Human plasma samples

  • Tadalafil analytical standard

  • This compound internal standard (IS) solution of a known concentration

  • Acetonitrile for protein precipitation

  • Formic acid

  • Water, HPLC grade

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample, add a small volume (e.g., 10 µL) of the this compound IS solution. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis: a. Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate Tadalafil and the IS from other plasma components. b. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Tadalafil and this compound. For example:

    • Tadalafil: Q1 m/z 390.4 → Q3 m/z 268.2
    • This compound: Q1 m/z 393.4 → Q3 m/z 271.2

  • Data Analysis: a. Integrate the peak areas for both Tadalafil and the IS. b. Calculate the peak area ratio of Tadalafil to the IS. c. Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations. d. Determine the concentration of Tadalafil in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Plasma_Sample Plasma Sample (containing Tadalafil) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis Quantification Quantification of Tadalafil Data_Analysis->Quantification

Caption: Workflow for Tadalafil quantification in plasma.

Synthesis Overview

The synthesis of Tadalafil typically involves a multi-step process, with the Pictet-Spengler reaction being a key transformation to construct the tetracyclic core.[3][4] The general approach often starts from D-tryptophan methyl ester.[3][4]

Tadalafil_Synthesis D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydrocarboline cis-Tetrahydro-β-carboline Intermediate Pictet_Spengler->Tetrahydrocarboline Acylation Acylation with Chloroacetyl Chloride Tetrahydrocarboline->Acylation Acyclated_Intermediate Acyclated Intermediate Acylation->Acyclated_Intermediate Cyclization Cyclization with Methylamine Acyclated_Intermediate->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Caption: A generalized synthetic pathway for Tadalafil.

The synthesis of this compound would follow a similar pathway, but would utilize deuterated methylamine (CD₃NH₂) in the final cyclization step to introduce the deuterium label.

Conclusion

The distinction between Tadalafil and this compound is a clear illustration of how subtle molecular modifications can lead to vastly different applications in the pharmaceutical sciences. Tadalafil is a well-established therapeutic agent with a specific mechanism of action that provides clinical benefits. In contrast, this compound is a crucial analytical tool, indispensable for the accurate and precise quantification of Tadalafil in biological matrices. Its value lies in its isotopic and enantiomeric distinctiveness, which does not interfere with the measurement of the active drug. For researchers and drug development professionals, understanding these differences is paramount for the correct design and interpretation of both preclinical and clinical studies.

References

Technical Guide: Isotopic Labeling and Purity of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of cis-ent-Tadalafil-d3, a deuterated analog of Tadalafil. This document details the synthetic pathway, analytical methodologies for determining chemical and isotopic purity, and presents data in a structured format for clarity and comparability.

Introduction

This compound is an isotopically labeled form of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The incorporation of three deuterium atoms on the N-methyl group provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. The stable isotope label allows for the differentiation of the administered drug from its endogenous counterparts and metabolites, facilitating precise quantification in complex biological matrices using mass spectrometry. This guide outlines the synthesis and rigorous quality control measures necessary to ensure the high purity of this compound for research and development purposes.

Isotopic Labeling and Synthesis

The synthesis of this compound is adapted from established stereoselective synthetic routes for Tadalafil. The key step for introducing the deuterium label is the use of deuterated methylamine (CD₃NH₂) in the final cyclization step. The general synthetic pathway starts from D-tryptophan methyl ester and piperonal.

Synthetic Pathway

The synthesis of this compound involves a multi-step process:

  • Pictet-Spengler Reaction: D-tryptophan methyl ester is condensed with piperonal to form the tetrahydro-β-carboline core structure.

  • Chloroacetylation: The secondary amine of the tetrahydro-β-carboline is acylated with chloroacetyl chloride.

  • Amination with Deuterated Methylamine: The chloroacetylated intermediate is then reacted with deuterated methylamine (CD₃NH₂). This is the crucial isotopic labeling step.

  • Cyclization: The final intramolecular cyclization is induced to form the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system, yielding this compound.

Synthetic Pathway of this compound D_Trp_Me D-Tryptophan methyl ester Pictet_Spengler Pictet-Spengler Reaction D_Trp_Me->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydro_beta_carboline Tetrahydro-β-carboline intermediate Pictet_Spengler->Tetrahydro_beta_carboline Chloroacetylation Chloroacetylation Tetrahydro_beta_carboline->Chloroacetylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Chloroacetylation Chloroacetylated_intermediate Chloroacetylated intermediate Chloroacetylation->Chloroacetylated_intermediate Amination Amination Chloroacetylated_intermediate->Amination Deuterated_methylamine Deuterated Methylamine (CD₃NH₂) Deuterated_methylamine->Amination Aminated_intermediate Aminated intermediate Amination->Aminated_intermediate Cyclization Cyclization Aminated_intermediate->Cyclization Tadalafil_d3 This compound Cyclization->Tadalafil_d3

Synthetic pathway for this compound.
Experimental Protocol for Synthesis

Step 1: Pictet-Spengler Reaction

  • To a solution of D-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), trifluoroacetic acid (TFA) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude tetrahydro-β-carboline intermediate, which is purified by column chromatography.

Step 2: Chloroacetylation

  • The purified tetrahydro-β-carboline intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C.

  • Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of chloroacetyl chloride (1.2 equivalents).

  • The reaction is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched with water and the product is extracted.

  • The organic layer is washed, dried, and concentrated to give the chloroacetylated intermediate.

Step 3: Amination with Deuterated Methylamine

  • The chloroacetylated intermediate (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • A solution of deuterated methylamine (CD₃NH₂) (2-3 equivalents) in a suitable solvent is added.

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is worked up to isolate the aminated intermediate.

Step 4: Cyclization

  • The aminated intermediate is dissolved in a suitable solvent mixture (e.g., DMSO and isopropanol).

  • A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents), is added.

  • The reaction mixture is heated to around 80-90 °C for several hours.

  • After cooling, the product is precipitated by the addition of water, filtered, and washed to yield crude this compound.

  • The crude product is purified by recrystallization or column chromatography.

Purity Analysis

The purity of this compound is assessed through a combination of techniques to determine both its chemical and isotopic purity.

Chemical Purity Assessment

The chemical purity is determined using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Method for Chemical Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical isocratic mobile phase could be a 60:40 (v/v) mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to an appropriate concentration.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Table 1: Illustrative Chemical Purity Data for this compound

ParameterSpecificationResult
AppearanceWhite to off-white solidConforms
Chemical Purity (by HPLC)≥ 98.0%99.5%
Identification (by ¹H NMR, MS)Conforms to structureConforms
Isotopic Purity Assessment

The isotopic purity, or the extent of deuterium incorporation, is determined using High-Resolution Mass Spectrometry (HRMS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: HRMS for Isotopic Enrichment

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Analysis: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in the region of the molecular ion.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species are measured. The isotopic enrichment is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.

Table 2: Illustrative Isotopic Purity Data for this compound

Isotopic SpeciesRelative Abundance (%)
d₀ (unlabeled)0.1
d₁0.4
d₂1.5
d₃ (fully labeled)98.0
Isotopic Enrichment (d₃) 98.0%

Experimental Protocol: NMR for Positional Confirmation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: In the ¹H NMR spectrum, the signal corresponding to the N-methyl protons should be significantly diminished or absent, confirming the location of the deuterium labels. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium.

Workflow for Purity Determination

The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow cluster_0 Chemical Purity cluster_1 Isotopic Purity Sample_Prep_HPLC Sample Preparation (Dissolution in Mobile Phase) HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Sample_Prep_HPLC->HPLC_Analysis Purity_Calculation Purity Calculation (Area % Method) HPLC_Analysis->Purity_Calculation Final_Purity_Report Final Purity Report Purity_Calculation->Final_Purity_Report Sample_Prep_MS Sample Preparation (Dilution in MeOH/ACN) HRMS_Analysis HRMS Analysis (ESI-QTOF/Orbitrap) Sample_Prep_MS->HRMS_Analysis Isotopic_Distribution Determine Isotopic Distribution (d₀, d₁, d₂, d₃) HRMS_Analysis->Isotopic_Distribution Isotopic_Distribution->Final_Purity_Report Sample_Prep_NMR Sample Preparation (Dissolution in Deuterated Solvent) NMR_Analysis ¹H and ¹³C NMR Analysis Sample_Prep_NMR->NMR_Analysis Positional_Confirmation Confirm Position of Deuterium Label NMR_Analysis->Positional_Confirmation Positional_Confirmation->Final_Purity_Report Tadalafil_d3_Sample This compound Bulk Sample Tadalafil_d3_Sample->Sample_Prep_HPLC Tadalafil_d3_Sample->Sample_Prep_MS Tadalafil_d3_Sample->Sample_Prep_NMR

Workflow for the purity analysis of this compound.

Conclusion

The synthesis and purification of this compound require precise control over the synthetic steps, particularly the introduction of the deuterium label. The subsequent analytical characterization is critical to ensure the final product meets the high standards of chemical and isotopic purity required for its intended applications in research and drug development. The methodologies outlined in this guide provide a robust framework for the production and quality control of high-purity this compound.

Technical Guide: cis-ent-Tadalafil-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-ent-Tadalafil-d3, a deuterated analog of a Tadalafil stereoisomer. This document is intended for researchers in pharmacology, drug metabolism, and analytical chemistry, offering a centralized resource on its procurement, and application in experimental settings.

Introduction

This compound is the deuterium-labeled version of cis-ent-Tadalafil, which is a stereoisomer of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for Tadalafil's clinical use in treating erectile dysfunction and pulmonary arterial hypertension.

The introduction of deuterium atoms into the molecule (specifically, a methyl-d3 group) makes this compound an invaluable tool for pharmacokinetic (PK) and metabolic studies. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Tadalafil quantification in biological matrices.[1]

Supplier and Availability

This compound is available from several chemical suppliers specializing in reference standards and research chemicals. The availability and product specifications can vary, so it is recommended to contact the suppliers directly for the most current information.

SupplierProduct/Catalog No.CAS No.Molecular FormulaMolecular WeightAvailable QuantitiesNotes
MuseChem R0485221329799-70-3C₂₂H₁₆D₃N₃O₄392.42InquireFor research use only.[1]
Pharmaffiliates PA STI 0807701329799-70-3C₂₂H₁₆D₃N₃O₄392.42InquireLabeled (6S)-cis-enantiomer of Tadalafil.[2]
LGC Standards TRC-T004532-10MG1329799-70-3C₂₂H₁₆D₃N₃O₄392.1610 mgOffers Exact Weight packaging with a certificate.[3]
KKL Med Inc. -1329799-70-3--1 mg, 10 mgIn-stock, pricing by inquiry.
Adva Tech Group Inc. -171596-28-4 (unlabeled)C₂₂H₁₉N₃O₄389.40InquirePurity >95% (HPLC) for the unlabeled compound.

Note: Pricing and stock status are subject to change and often require account registration on the supplier's website.

Experimental Protocols

The primary use of this compound is as an internal standard (IS) in quantitative bioanalytical methods. Below is a representative experimental protocol for the quantification of Tadalafil in plasma using LC-MS/MS, a common application for this deuterated standard.

Objective: To determine the concentration of Tadalafil in plasma samples from a pharmacokinetic study.
Materials and Reagents:
  • Tadalafil reference standard

  • This compound (Internal Standard)

  • Control plasma (human, rat, etc.)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Tadalafil and this compound in methanol.

    • From the stock solutions, prepare serial dilutions to create working solutions for calibration standards and quality controls (QCs).

  • Preparation of Calibration Standards and Quality Controls:

    • Spike control plasma with the Tadalafil working solutions to create calibration standards at concentrations ranging from 0.5 to 500 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (as internal standard).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Tadalafil from endogenous plasma components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Tadalafil: m/z 390.4 → 268.2

        • This compound (IS): m/z 393.4 → 271.2

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Quantify Tadalafil in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study where this compound would be used as an internal standard.

G cluster_0 In-Vivo Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Interpretation A Dosing of Tadalafil to Subjects B Serial Blood Sample Collection A->B C Plasma Separation (Centrifugation) B->C D Spiking with This compound (IS) C->D E Protein Precipitation & Extraction D->E F LC-MS/MS Analysis E->F G Quantification of Tadalafil Concentration F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H I Report Generation H->I

Pharmacokinetic Study Workflow
Signaling Pathway of Tadalafil (Parent Compound)

While this compound is used as an analytical standard, its parent compound, Tadalafil, exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The diagram below outlines this mechanism.

G cluster_0 Mechanism of Action A Sexual Stimulation B Release of Nitric Oxide (NO) in Corpus Cavernosum A->B C Guanylate Cyclase Activation B->C D GTP to cGMP Conversion C->D E Smooth Muscle Relaxation & Vasodilation D->E F PDE5 D->F degradation G Inactive GMP F->G H Tadalafil H->F inhibition

Tadalafil's Inhibition of PDE5

References

In-Depth Technical Guide: Storage and Stability of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage and stability guidelines for cis-ent-Tadalafil-d3, a deuterated isotopologue of cis-ent-Tadalafil. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this analytical standard in their studies. The stability data presented is primarily based on forced degradation studies of the parent compound, Tadalafil, which serves as a close proxy for its deuterated counterpart under typical storage and handling conditions.

Introduction to this compound

This compound is the deuterated form of cis-ent-Tadalafil, an enantiomer of the active pharmaceutical ingredient Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes this compound a valuable internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics and metabolism of Tadalafil.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage protocols. The following guidelines are based on general best practices for the storage of deuterated compounds and analytical reference standards.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C for long-term storage. Refrigerated (2°C to 8°C) for short-term storage.Low temperatures minimize the rate of potential chemical degradation and preserve the compound's integrity over time.
Light Store in a dark place or use amber-colored vials.Protection from light, particularly UV light, prevents potential photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.
Form Solid form is generally more stable than solutions.If stored in solution, use a suitable anhydrous solvent and store at low temperatures.
Handling Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.Moisture can lead to hydrolysis.

Stability Profile and Degradation Pathways

The stability of this compound is inferred from forced degradation studies conducted on Tadalafil. These studies subject the compound to harsh conditions to identify potential degradation pathways and products.

Summary of Forced Degradation Studies on Tadalafil

Forced degradation studies indicate that Tadalafil is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.

Table 2: Summary of Tadalafil Stability under Forced Degradation Conditions

Stress ConditionObservations
Acidic Hydrolysis Significant degradation observed. A primary degradation product has been identified as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][2]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[2]
Basic Hydrolysis Degradation is observed, with the extent varying depending on the strength of the base and temperature.
Oxidative Degradation Susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.
Thermal Degradation Generally stable under thermal stress (e.g., 80°C for 60 minutes).[1]
Photolytic Degradation Generally stable when exposed to sunlight for extended periods (e.g., 4 hours).[1]
Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like Tadalafil, which informs the stability understanding of its deuterated analogue.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis and Characterization API Active Pharmaceutical Ingredient (Tadalafil) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) API->Stress_Conditions Degraded_Samples Generate Degraded Samples Stress_Conditions->Degraded_Samples Analyze_Samples Analyze Degraded Samples using Validated Method Degraded_Samples->Analyze_Samples Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision) Develop_Method->Validate_Method Validate_Method->Analyze_Samples Separate_Peaks Separate Drug and Degradation Products Analyze_Samples->Separate_Peaks Identify_DPs Identify Degradation Products (e.g., using LC-MS/MS, NMR) Separate_Peaks->Identify_DPs Establish_Degradation_Pathway Establish Degradation Pathway Identify_DPs->Establish_Degradation_Pathway Elucidate Structure

A logical workflow for assessing the stability of a pharmaceutical compound.

Experimental Protocols for Stability-Indicating Methods

The development of a validated stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Example of a Stability-Indicating HPLC Method for Tadalafil

The following protocol is a representative example of an HPLC method developed for the analysis of Tadalafil and its degradation products.

Table 3: Example HPLC Method Parameters for Tadalafil Stability Testing

ParameterCondition
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution.
Flow Rate Typically 0.8 - 1.2 mL/min.
Detection Wavelength UV detection at approximately 284 nm or 292 nm.[3]
Column Temperature Maintained at a constant temperature, e.g., 30°C.
Injection Volume Typically 10 - 20 µL.
Forced Degradation Experimental Protocol

The following outlines a general procedure for conducting forced degradation studies on Tadalafil.

  • Acid Hydrolysis: A solution of Tadalafil is prepared in an acidic medium (e.g., 1 M HCl) and may be heated to accelerate degradation. The reaction is then neutralized before analysis.[3][4]

  • Alkaline Hydrolysis: A solution of Tadalafil is prepared in a basic medium (e.g., 1 M NaOH) and may be heated. The reaction is subsequently neutralized prior to analysis.[4]

  • Oxidative Degradation: Tadalafil is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or with heating.[4]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80-120°C) for a specified period.[1]

  • Photodegradation: The drug substance, either in solid form or in solution, is exposed to UV and/or visible light in a photostability chamber.

Tadalafil's Mechanism of Action: PDE5 Inhibition

Tadalafil exerts its pharmacological effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5). The following diagram illustrates this signaling pathway.

G Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP_to_cGMP GTP to cGMP Conversion Guanylate_Cyclase->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) GTP_to_cGMP->PDE5 Substrate Increased_Blood_Flow Increased Blood Flow (Erection) Smooth_Muscle_Relaxation->Increased_Blood_Flow cGMP_Degradation cGMP Degradation to 5'-GMP PDE5->cGMP_Degradation Catalyzes Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Signaling pathway of Tadalafil's mechanism of action.

Conclusion

The stability and proper storage of this compound are paramount for its effective use as an internal standard in research and drug development. Based on the stability profile of Tadalafil, this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent degradation. While generally stable under thermal and photolytic conditions, it is susceptible to degradation in acidic, basic, and oxidative environments. The use of a validated stability-indicating analytical method is essential to ensure the integrity of the standard and the accuracy of experimental results. Researchers should always refer to the supplier's certificate of analysis for specific storage recommendations.

References

Technical Guide: Safety and Handling of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides a comprehensive overview of the safety, handling, and analytical considerations for cis-ent-Tadalafil-d3, a deuterated isotopologue of the cis-enantiomer of Tadalafil. Given the limited specific data on the deuterated form, this guide primarily relies on the well-established safety profile of the parent compound, Tadalafil. The isotopic labeling is not expected to significantly alter the toxicological properties but is crucial for its application in pharmacokinetic and metabolic research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data for the parent compound, Tadalafil, is included for comparison where specific data for the deuterated analog is unavailable.

PropertyThis compoundTadalafil
CAS Number 1329799-70-3171596-29-5
Molecular Formula C₂₂H₁₆D₃N₃O₄C₂₂H₁₉N₃O₄
Molecular Weight 392.42 g/mol 389.41 g/mol
IUPAC Name (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-d3-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione(6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Appearance White to off-white solid (presumed)White to off-white solid
Solubility Practically insoluble in water (presumed)Practically insoluble in water
Storage Temperature +4°CRoom temperature

Hazard Identification and Safety Precautions

The following hazard classifications are based on the parent compound, Tadalafil. Researchers should handle this compound with the same precautions.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Toxicological Information

The toxicological data for Tadalafil provides a basis for assessing the potential health effects of this compound.

TestSpeciesRouteValueNotes
LD₅₀RatOral> 2000 mg/kgNo mortality or toxicity observed.[1][2]
LD₅₀RabbitDermal> 1000 mg/kgNo mortality observed.[1][2]
TDLoHuman (man)Oral0.29 ml/kgLowest published toxic dose.[3]

Health Effects:

  • Acute: May cause headache, back pain, muscle aches, flushing, and indigestion.[4] Can cause irritation to the skin, eyes, and respiratory tract.[3]

  • Chronic: Animal studies on Tadalafil have indicated potential for testicular tissue changes with chronic overexposure.[4]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

  • Handling: Avoid creating dust. Use appropriate personal protective equipment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage for a related compound is at +4°C.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for quantifying Tadalafil in biological matrices. Below are generalized protocols for common analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

This method is suitable for determining the purity and concentration of Tadalafil and its deuterated analog.

  • System: An HPLC system with a UV detector.

  • Column: Symmetry ODS C18 (4.6mm × 250mm, 5µm) or equivalent.

  • Mobile Phase: A mixture of Methanol and Acetonitrile (e.g., 35:65 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

  • Analysis: Inject the prepared samples and standards into the HPLC system. The retention time for Tadalafil is approximately 2.885 minutes under these conditions, and the deuterated analog is expected to have a very similar retention time.

Gas Chromatography/Mass Spectrometry (GC/MS) for Trace Level Detection

GC/MS can be used for sensitive detection, particularly in biological fluids.

  • Extraction: Isolate the analyte from the matrix (e.g., whole blood) using solid-phase extraction (SPE).

  • Derivatization: Tadalafil requires derivatization to increase its volatility for GC analysis. A common agent is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection mode.

  • MS Detection: Electron ionization (EI) with selective ion monitoring (SIM) for enhanced sensitivity and specificity. The mass fragments specific to the deuterated and non-deuterated Tadalafil would be monitored.

Visualizations

Signaling Pathway of Tadalafil

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

Tadalafil_Mechanism cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Synthase NO Synthase Sexual Stimulation->NO Synthase NO NO NO Synthase->NO L-Arginine L-Arginine L-Arginine->NO Synthase Guanylate Cyclase Guanylate Cyclase NO->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Relaxation Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Derivatization Derivatization (for GC/MS) Extraction->Derivatization Optional HPLC RP-HPLC-UV Extraction->HPLC GCMS GC/MS Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

References

Methodological & Application

Application Note: High-Throughput Analysis of Tadalafil in Human Plasma using a Validated LC-MS/MS Method with cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tadalafil in human plasma. The method utilizes cis-ent-Tadalafil-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput bioanalytical studies. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 2.5 minutes. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is ideal for pharmacokinetic, bioequivalence, and toxicokinetic studies of Tadalafil.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing cGMP levels, Tadalafil induces smooth muscle relaxation and vasodilation, and it is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of Tadalafil in biological matrices is essential for clinical and research purposes. This application note presents a validated LC-MS/MS method for the determination of Tadalafil in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents
  • Tadalafil reference standard was sourced from a certified supplier.

  • This compound was used as the internal standard.

  • HPLC-grade methanol and acetonitrile were obtained from a reputable chemical supplier.

  • Ammonium formate and formic acid (LC-MS grade) were used for mobile phase preparation.

  • Human plasma with K2EDTA as the anticoagulant was obtained from a commercial source.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[1][2]
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[1][2]
Flow Rate 0.9 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temp 5 °C
Run Time 2.5 minutes[3]

Table 2: Mass Spectrometric Conditions

ParameterTadalafilThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 390.3[2]393.1[2]
Product Ion (m/z) 268.2[2]271.2[2]
Collision Energy (CE) Optimized for maximum signalOptimized for maximum signal
Dwell Time 100 ms100 ms
Standard and Quality Control Sample Preparation

Stock solutions of Tadalafil and this compound were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a methanol:water (1:1, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions. The concentration range for the calibration curve was 0.50–500 ng/mL.[2] QC samples were prepared at four concentration levels: low (LQC), medium (MQC), high (HQC), and lower limit of quantification (LLOQ).

Sample Preparation Protocol

A simple protein precipitation method was used for sample extraction.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Pipette 200 µL of plasma sample is 2. Add 25 µL of this compound (IS) working solution plasma->is vortex1 3. Vortex for 10 seconds is->vortex1 precip 4. Add 600 µL of acetonitrile to precipitate proteins vortex1->precip vortex2 5. Vortex for 1 minute precip->vortex2 centrifuge 6. Centrifuge at 10,000 rpm for 10 minutes vortex2->centrifuge supernatant 7. Transfer supernatant to a clean tube centrifuge->supernatant inject 8. Inject 10 µL into the LC-MS/MS system supernatant->inject

Caption: A flowchart illustrating the protein precipitation sample preparation protocol.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.9994[2]
Concentration Range 0.50–500 ng/mL[2]
Intra-batch Precision (%CV) ≤ 3.7%[2]
Inter-batch Precision (%CV) ≤ 3.2%[1]
Intra-batch Accuracy (%) 97.9%–102.0%[1]
Inter-batch Accuracy (%) 97.8%–104.1%[2]
Recovery (%) 98.95%–100.61% for Tadalafil; ~100.12% for IS[1]
Matrix Effect Minimal, with IS-normalized matrix factors ranging from 0.986 to 1.020[1]

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.50 ng/mL. The use of a deuterated internal standard, this compound, ensured the reliability of the quantification by compensating for any variability in sample preparation and matrix effects. The short chromatographic run time of 2.5 minutes allows for the rapid analysis of a large number of samples, making this method highly suitable for high-throughput applications. The validation results confirm that the method is accurate, precise, and robust for the determination of Tadalafil in human plasma.

Tadalafil Signaling Pathway

Tadalafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in cGMP levels and subsequent vasodilation. The following diagram illustrates this signaling pathway.

G cluster_pathway Tadalafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP PDE5->GMP degrades cGMP to Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: The signaling pathway of Tadalafil, illustrating the inhibition of PDE5 and the resulting increase in cGMP.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of Tadalafil in human plasma using this compound as an internal standard. The method is fully validated and suitable for high-throughput bioanalysis in clinical and research settings. The provided protocols and validation data demonstrate the robustness and accuracy of this analytical approach.

References

Protocol for the Quantification of Tadalafil in Human Plasma using cis-ent-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of Tadalafil in human plasma using cis-ent-Tadalafil-d3 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation, which is the basis for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1][3][4][5]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in bioanalytical methods.[6] The internal standard compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the reliability of the analytical results. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Tadalafil.

Principle

This method utilizes Liquid Chromatography (LC) to separate Tadalafil and its deuterated internal standard, this compound, from endogenous plasma components. The separated compounds are then detected by a tandem mass spectrometer (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Tadalafil and this compound, providing high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • Tadalafil reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C) or protein precipitation reagents.

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm or Shiseido C18, 100 × 2.1 mm, 2.7 µm)[6][7]

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions
  • Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tadalafil reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Tadalafil stock solution with a suitable solvent (e.g., methanol/water 50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.

Sample Preparation

Two common methods for sample preparation are Protein Precipitation (PP) and Solid Phase Extraction (SPE).

Method A: Protein Precipitation [7]

  • To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Method B: Solid Phase Extraction (SPE) [6][8]

  • To 200 µL of plasma sample, add 25 µL of the this compound working solution and vortex.[6]

  • Condition an SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[6]

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterValue
LC System
ColumnSynergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent[6]
Mobile PhaseMethanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[6]
Flow Rate0.9 mL/min[6]
Column Temperature40 °C
Injection Volume5-20 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Tadalafil)m/z 390.3 → 268.2[6][8]
MRM Transition (this compound)m/z 393.1 → 271.2[6][8]
Dwell Time50-200 ms
Collision GasNitrogen or Argon

Note on Stereoisomers: Tadalafil has multiple stereoisomers. While the mass spectrometric properties of deuterated Tadalafil isomers are expected to be identical, their chromatographic retention times may differ. It is crucial to use a chromatographic method capable of separating the this compound from other potential isomeric impurities if present, to ensure accurate quantification.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Tadalafil to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of Tadalafil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[9][10] Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Linearity The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Mean concentration within ±15% of the nominal concentration.

Data Presentation

Table 1: LC-MS/MS Parameters for Tadalafil and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tadalafil390.3268.2[6][8]
This compound393.1271.2[6][8]

Table 2: Example Validation Summary

ParameterConcentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.598.512.3
Low QC1.5102.18.7
Mid QC15099.26.5
High QC400101.55.8

Visualizations

Tadalafil_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Sexual Stimulation Sexual Stimulation Nitric Oxide Synthase (eNOS) Nitric Oxide Synthase (eNOS) Sexual Stimulation->Nitric Oxide Synthase (eNOS) L-Arginine L-Arginine Nitric Oxide (NO) Nitric Oxide (NO) L-Arginine->Nitric Oxide (NO) eNOS Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC GMP GMP cGMP->GMP PDE5 Relaxation / Vasodilation Relaxation / Vasodilation cGMP->Relaxation / Vasodilation PDE5 PDE5 Tadalafil Tadalafil Tadalafil->PDE5 Inhibits NO NO NO->Soluble Guanylate Cyclase (sGC) Activates

Caption: Tadalafil Signaling Pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound) Plasma Sample->Add IS Extraction Protein Precipitation or Solid Phase Extraction Add IS->Extraction Extract Extract Extraction->Extract LC Separation Chromatographic Separation Extract->LC Separation MS Detection Mass Spectrometric Detection (MRM Mode) LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Peak Integration Peak Area Integration Data Acquisition->Peak Integration Ratio Calculation Analyte/IS Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

References

Application Notes and Protocols for the Analysis of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of cis-ent-Tadalafil-d3 for quantitative analysis in biological matrices. This compound is a deuterated form of cis-ent-Tadalafil, which is an enantiomer of Tadalafil.[1][2][3] As a stable isotope-labeled compound, it is an ideal internal standard for mass spectrometry-based quantification of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[4][5][6] The following protocols for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are established methods for the analysis of Tadalafil and are applicable to its deuterated isotopologues.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample preparation and analytical methods for Tadalafil, which are indicative of the expected performance for this compound analysis.

Table 1: Solid-Phase Extraction (SPE) Method Performance

ParameterValueReference
AnalyteTadalafil and Tadalafil-d3[8][9]
MatrixHuman Plasma[8][9]
Extraction CartridgePhenomenex Strata-X-C 33 µ[8][9]
Recovery of Tadalafil98.95% to 100.61%[8][9]
Linearity Range0.50 - 500 ng/mL[8][9]
Correlation Coefficient (r²)≥ 0.9994[8][9]
Intra-batch Precision≤ 3.7%[8][9]
Inter-batch Precision≤ 3.7%[8][9]
Accuracy97.8% to 104.1%[8][9]

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

ParameterValueReference
AnalyteTadalafil[10]
MatrixHuman Plasma[10]
Recovery> 66.1%[10]
Linearity Range5 - 600 ng/mL[10]
Lower Limit of Quantitation (LLOQ)5 ng/mL[10]
Within-batch Precision (C.V.)≤ 10.3%[10]
Between-batch Precision (C.V.)≤ 10.3%[10]
Accuracy (deviation)within -7.6%[10]

Table 3: Protein Precipitation Method Performance

ParameterValueReference
AnalyteTadalafil[11]
MatrixHuman Plasma[11]
Precipitation AgentAcetonitrile[11]
Recovery90.38% to 97.32%[11]
Linearity Range5 - 1,000 ng/mL[11]
Lower Limit of Quantitation (LLOQ)5 ng/mL[11]
Intra-day Precision (%RSD)< 8.4%[11]
Inter-day Precision (%RSD)< 8.4%[11]
Accuracy (%RE)< -3.2%[11]

Experimental Protocols

The following are detailed protocols for the extraction of Tadalafil and its deuterated internal standard, this compound, from biological matrices, primarily plasma.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a validated LC-MS/MS method for the determination of Tadalafil in human plasma.[8][9]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Methanol

  • 10 mM Ammonium formate, pH 4.0

  • Phenomenex Strata-X-C 33 µ extraction cartridges

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Preparation: To 200 µL of human plasma, add a known concentration of this compound internal standard solution.

  • Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by 10 mM ammonium formate (pH 4.0).

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences, typically with a weak organic solvent or an acidic aqueous solution.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated HPLC-UV method for the quantification of Tadalafil in human plasma.[10]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)

  • Aqueous back-extraction solution (e.g., acidic or basic buffer)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a known volume of plasma, add the this compound internal standard.

  • Extraction: Add the organic extraction solvent, vortex vigorously for several minutes, and then centrifuge to separate the organic and aqueous layers.

  • Separation: Transfer the organic layer to a clean tube.

  • Back-Extraction (Optional but recommended for cleaner samples): Add an aqueous solution to the organic phase to back-extract the analytes. Vortex and centrifuge.

  • Final Preparation: Collect the appropriate layer (aqueous for back-extraction, or the evaporated and reconstituted organic phase if back-extraction is not performed) for analysis.

Protein Precipitation Protocol

This is a simple and rapid method for sample preparation.[11]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Acetonitrile (or other suitable organic solvent)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a known volume of plasma, add the this compound internal standard.

  • Precipitation: Add a volume of cold acetonitrile (typically 2-3 times the plasma volume).

  • Mixing: Vortex the mixture vigorously for at least one minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further processing (e.g., evaporation and reconstitution).

Visualizations

Metabolic Pathway of Tadalafil

Tadalafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[4][12][13] The main metabolic pathway involves the formation of a catechol metabolite, which then undergoes methylation and glucuronidation.[4][12][13]

Tadalafil_Metabolism Tadalafil Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol Catechol->Methylcatechol Methylation Methylcatechol_Glucuronide Methylcatechol Glucuronide (Major Circulating Metabolite) Methylcatechol->Methylcatechol_Glucuronide Glucuronidation

Caption: Metabolic pathway of Tadalafil.

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for the preparation of biological samples for the analysis of this compound.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Start->Add_IS Extraction Extraction Method Add_IS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LLE Liquid-Liquid Extraction (LLE) Extraction->LLE PP Protein Precipitation (PP) Extraction->PP Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis PP->Analysis

Caption: General sample preparation workflow.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tadalafil and its Deuterated Internal Standard, cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] Accurate quantification of Tadalafil in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the detection and quantification of Tadalafil using cis-ent-Tadalafil-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Mass Spectrometry Parameters

The analysis is performed using a triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity. The protonated molecular ions [M+H]⁺ for Tadalafil and Tadalafil-d3 are observed at m/z 390.3 and 393.1, respectively.[3] The most stable and intense product ions are generated by the fragmentation of the precursor ions in the collision cell.[3]

The optimized MRM transitions and compound-specific parameters are summarized below. Note that parameters such as Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP) may require further optimization based on the specific instrument used.

Table 1: Optimized Mass Spectrometry Parameters

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (CE) [V]Declustering Potential (DP) [V]Collision Cell Exit Potential (CXP) [V]
Tadalafil390.3268.215 - 168020
This compound (IS) 393.1 271.2 Optimize based on TadalafilOptimize based on TadalafilOptimize based on Tadalafil

Data compiled from multiple sources.[1][3][4]

Liquid Chromatography Parameters

Chromatographic separation is essential to resolve Tadalafil and its internal standard from endogenous matrix components, minimizing ion suppression. A reverse-phase C18 column is typically used. The following table outlines a robust and rapid chromatographic method.

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/HPLC System
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate, pH 4.0
Mobile Phase B Methanol
Gradient/Isocratic Isocratic: 90% B
Flow Rate 0.9 mL/min
Column Temperature 40 °C
Autosampler Temp 5 - 10 °C
Injection Volume 5 µL
Total Run Time ~2.5 minutes

This method is adapted from a validated procedure for Tadalafil analysis.[3][5]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Sample Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a 1.5 mL polypropylene tube.

  • Internal Standard Spiking: Add 10 µL of the Tadalafil-d3 working solution (concentration will depend on the expected analyte range, e.g., 500 ng/mL).

  • Precipitation: Add 200 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex-mix the sample for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[1][2]

Protocol 2: Sample Preparation via Solid Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.

  • Cartridge Conditioning: Condition a Strata-X-C SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC water.

  • Sample Loading: Load 200 µL of the plasma sample (pre-spiked with Tadalafil-d3 IS) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject 5 µL into the LC-MS/MS system for analysis.[3][5]

Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis involves several key steps, as illustrated in the workflow diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Workflow for Tadalafil quantification.

Principle of MRM Detection

Multiple Reaction Monitoring ensures high selectivity by filtering for a specific precursor ion and a unique fragment ion. This two-stage filtering process drastically reduces chemical noise.

MRM_Principle MRM Logic for this compound Detection cluster_MS Tandem Mass Spectrometer IonSource Ion Source (ESI+) Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]⁺ = 393.1 IonSource->Q1 All Ions Q2 Collision Cell (Q2) Fragmentation (CID) Q1->Q2 393.1 m/z Q3 Quadrupole 3 (Q3) Selects Product Ion [Fragment]⁺ = 271.2 Q2->Q3 All Fragments Detector Detector Signal Q3->Detector 271.2 m/z

Caption: The principle of MRM detection.

References

Application Note: High-Performance Chromatographic Separation of Tadalafil Enantiomers Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the chromatographic separation and quantification of tadalafil and its enantiomeric impurities. The method utilizes a chiral stationary phase for the effective resolution of the stereoisomers, coupled with the use of cis-ent-Tadalafil-d3 as an internal standard for accurate and precise quantification. This protocol is designed for researchers, scientists, and professionals in the field of drug development and quality control, providing a robust methodology for the analysis of tadalafil's chiral purity in bulk drug substances and pharmaceutical formulations.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. As different enantiomers can exhibit varied pharmacological and toxicological profiles, the stereoselective analysis of tadalafil is critical for ensuring its quality, safety, and efficacy. This application note describes a reliable high-performance liquid chromatography (HPLC) method for the separation of tadalafil enantiomers, incorporating this compound as an internal standard to ensure the accuracy and precision of the quantitative analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Tadalafil reference standard and its enantiomers.

  • Internal Standard: this compound (CAS No. 1329799-70-3).

  • Solvents: HPLC grade hexane, isopropyl alcohol (IPA), acetonitrile, and methanol.

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v) is commonly used for Chiralpak AD columns.[1][2] For a reverse-phase separation on a cellulose-based column, a gradient of water, acetonitrile, and acetic acid can be employed.[3][4]

  • Sample Diluent: Mobile phase or a suitable mixture of organic solvents.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a mass spectrometer is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reverse Phase)
HPLC System Agilent 1200 Series or equivalentWaters ACQUITY UPLC or equivalent
Column Chiralpak AD (250 mm x 4.6 mm, 10 µm)Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Hexane: Isopropyl Alcohol (50:50, v/v)[1][2]Gradient of Water, Acetonitrile, and Acetic Acid[3][4]
Flow Rate 0.75 mL/min[1]0.40 mL/min[3]
Column Temperature 25°C30°C[3]
Detection UV at 220 nm[1][2] or 285 nm[3]UV at 285 nm or Mass Spectrometry
Injection Volume 10 µL10 µL[3]
Internal Standard This compoundThis compound

Mass Spectrometry Conditions (for LC-MS/MS detection):

For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer can be used.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tadalafil: m/z 390.3 → 268.2 this compound (as Tadalafil-d3): m/z 393.1 → 271.2[5]
Collision Energy Optimized for the specific instrument
Source Temperature 500°C
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve the Tadalafil reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Tadalafil stock solution with the diluent to achieve a range of concentrations. Spike each calibration standard with a fixed concentration of the internal standard from the this compound stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Tadalafil in the diluent to a known concentration. Spike the sample solution with the same fixed concentration of the internal standard as used in the calibration standards.

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Weigh Tadalafil Standard C Prepare Stock Solutions A->C B Weigh this compound (IS) B->C D Prepare Calibration Standards C->D E Prepare Sample Solution C->E F Spike Standards & Sample with IS D->F E->F G Inject into HPLC System F->G H Chiral Separation on Column G->H I Detect with UV or MS/MS H->I J Integrate Peak Areas I->J K Calculate Peak Area Ratios (Analyte/IS) J->K L Construct Calibration Curve K->L M Quantify Tadalafil Enantiomers L->M

Caption: Workflow for the Chromatographic Separation of Tadalafil Enantiomers.

Data Presentation

The use of an internal standard allows for the accurate quantification of each tadalafil enantiomer. The results should be summarized in clear and concise tables.

Table 3: Chromatographic Performance

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
Tadalafil Enantiomer 1e.g., 15.2-e.g., 1.1
Tadalafil Enantiomer 2e.g., 18.5> 2.0[1][2]e.g., 1.2
This compounde.g., 15.1-e.g., 1.1

Table 4: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range e.g., 0.1 - 10 µg/mL
LOD e.g., 0.03 µg/mL
LOQ e.g., 0.1 µg/mL
Precision (%RSD) < 2%[1][2]
Accuracy (%) 98 - 102%

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation and quantification of tadalafil enantiomers. The use of a chiral stationary phase ensures effective separation, while the incorporation of this compound as an internal standard guarantees high accuracy and precision of the results. This application note serves as a comprehensive guide for the implementation of this method in a quality control or research and development setting.

References

Application of cis-ent-Tadalafil-d3 in Bioequivalence Studies of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Bioequivalence (BE) studies are a critical component of generic drug development, ensuring that the generic product is therapeutically equivalent to the innovator product. The accurate quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount for the successful outcome of these studies. Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. For bioequivalence studies of Tadalafil formulations, a robust and validated bioanalytical method is essential.

The use of stable isotope-labeled internal standards (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards, such as cis-ent-Tadalafil-d3, offer significant advantages over other types of internal standards. Due to their structural and physicochemical similarity to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and matrix effects, leading to improved accuracy and precision of the analytical method. This compound, a deuterated analog of Tadalafil, serves as an ideal internal standard for the quantification of Tadalafil in human plasma during bioequivalence studies. Its use ensures reliable and reproducible results that meet the stringent requirements of regulatory agencies.

Principle of Application

In a typical bioequivalence study for Tadalafil, healthy volunteers are administered both the test and reference formulations in a crossover design. Blood samples are collected at predetermined time points, and the plasma is harvested for analysis. A known concentration of this compound is added to each plasma sample as an internal standard. The samples then undergo an extraction procedure to isolate Tadalafil and the internal standard from the plasma matrix.

The extracted samples are analyzed by LC-MS/MS. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify Tadalafil and this compound. The response of Tadalafil is normalized to the response of the internal standard, and the concentration of Tadalafil in the plasma samples is determined from a calibration curve. The pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the concentration-time curve), are then calculated and statistically compared between the test and reference formulations to establish bioequivalence.

Experimental Workflow

The following diagram illustrates the general workflow for a bioequivalence study of Tadalafil utilizing this compound as an internal standard.

Bioequivalence Study Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_dosing Subject Dosing (Test & Reference Formulations) blood_sampling Timed Blood Sampling subject_dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Addition of this compound IS) plasma_separation->sample_prep lc_msms_analysis LC-MS/MS Analysis sample_prep->lc_msms_analysis data_processing Data Processing & Quantification lc_msms_analysis->data_processing pk_parameter_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) data_processing->pk_parameter_calc stat_analysis Statistical Analysis (90% Confidence Interval) pk_parameter_calc->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion Quantification Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation plasma_sample Plasma Sample (Unknown Tadalafil Conc.) sample_extraction Sample Extraction plasma_sample->sample_extraction is_solution This compound Solution (Known Concentration) is_solution->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis tadalafil_response Tadalafil Peak Area lcms_analysis->tadalafil_response is_response IS Peak Area lcms_analysis->is_response peak_area_ratio Peak Area Ratio (Tadalafil / IS) tadalafil_response->peak_area_ratio is_response->peak_area_ratio final_concentration Final Tadalafil Concentration peak_area_ratio->final_concentration calibration_curve Calibration Curve calibration_curve->final_concentration

Application Notes: Quantification of Tadalafil in Human Plasma by LC-MS/MS using cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of tadalafil in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tadalafil in human plasma, utilizing its stable isotope-labeled enantiomer, cis-ent-Tadalafil-d3, as an internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Experimental

Materials and Reagents
  • Tadalafil reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2 EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tadalafil reference standard in methanol to obtain a final concentration of 1 mg/mL.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

Working Solutions: Prepare working solutions of tadalafil and the internal standard by diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to the desired concentrations for spiking into plasma to create calibration standards and quality control samples.[1]

Analytical Protocol

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for each standard, quality control, and unknown sample.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Add 50 µL of the this compound working solution (e.g., 150 ng/mL) to all tubes except for the blank plasma.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.

  • Transfer the supernatant to a clean set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instrument setups.

Table 1: Chromatographic Conditions

ParameterValue
LC Column C18 column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 2.0 mM Ammonium Acetate with 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.7 mL/min[1]
Gradient Isocratic: 55% Mobile Phase A, 45% Mobile Phase B[1]
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 2 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Tadalafil) m/z 390.4 → 268.3[1]
MRM Transition (this compound) m/z 393.2 → 271.2
Dwell Time 200 ms
Collision Gas Argon
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Data Analysis

Quantification is performed by calculating the peak area ratio of tadalafil to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The concentrations of tadalafil in the quality control and unknown samples are then determined from this calibration curve.

Workflow Diagram

Tadalafil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Peak Integration and Area Ratio Calculation detection->quantification calibration Calibration Curve Generation quantification->calibration concentration Concentration Determination calibration->concentration

Caption: Experimental workflow for the quantification of tadalafil in human plasma.

Summary of Quantitative Data

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Approximate Retention Time (min)
Tadalafil390.4268.31.2
This compound (IS)393.2271.21.2

Table 4: Calibration Curve and Quality Control Parameters

ParameterTypical Value
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of tadalafil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variability in sample processing. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.

References

Troubleshooting & Optimization

Technical Support Center: cis-ent-Tadalafil-d3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cis-ent-Tadalafil-d3 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring this compound and its unlabeled counterpart in LC-MS/MS analysis?

A1: For quantitative analysis using tandem mass spectrometry, the following multiple reaction monitoring (MRM) transitions are recommended. These transitions correspond to the protonated molecule [M+H]⁺ and a stable product ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Tadalafil390.3268.2Positive
This compound393.1271.2Positive

Note: The product ion at m/z 268.2 for Tadalafil corresponds to the loss of the benzodioxole moiety. The d3-labeled internal standard shows a corresponding shift to m/z 271.2.[1][2]

Q2: What is a suitable starting point for a mobile phase composition for the analysis of this compound?

A2: A common and effective mobile phase for reversed-phase chromatography of Tadalafil and its analogs consists of a mixture of methanol or acetonitrile with an aqueous buffer. A good starting point is a mobile phase of methanol and 10 mM ammonium formate with the pH adjusted to 4.0 with formic acid, in a 90:10 (v/v) ratio.[2] The organic content and buffer concentration can be optimized to achieve the desired retention and peak shape.

Q3: Can this compound be used to quantify other isomers of Tadalafil?

A3: While this compound is the ideal internal standard for the quantification of cis-ent-Tadalafil, its use for other isomers should be approached with caution. Different stereoisomers may exhibit different chromatographic behavior and ionization efficiencies. For accurate quantification of other isomers, it is recommended to use their respective stable isotope-labeled internal standards. If these are unavailable, a thorough validation is required to demonstrate that this compound can provide reliable results.

Q4: How should I prepare stock solutions of this compound?

A4: Stock solutions of this compound can be prepared by dissolving the neat material in methanol to a concentration of, for example, 100 µg/mL.[1] These stock solutions should be stored at 2-8°C to ensure stability. Working solutions can then be prepared by diluting the stock solution with methanol or the initial mobile phase.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for Tadalafil and its internal standard is a common issue that can compromise the accuracy and precision of your results. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions with the Stationary Phase: Tadalafil contains basic nitrogen atoms that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%). However, be aware that TEA can cause ion suppression in the mass spectrometer. A more MS-friendly approach is to use a mobile phase with a slightly acidic pH (e.g., pH 3-4 with formic acid) to ensure the analyte is protonated and to reduce interactions with silanols. The use of ammonium formate as a buffer can also improve peak shape.

      • Column Choice: Utilize a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.

  • Column Overload: Injecting too much analyte onto the column can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.

Illustrative Data: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase ConditionPeak Asymmetry Factor (As)
Methanol:Water (90:10)1.8
Methanol:10mM Ammonium Acetate, pH 6.8 (90:10)1.5
Methanol:10mM Ammonium Formate, pH 4.0 (90:10)1.1

As seen in the table, adjusting the mobile phase to a slightly acidic pH with a suitable buffer can significantly improve peak symmetry.

Issue 2: Retention Time Shift

Question: The retention time for both Tadalafil and this compound is shifting between injections. What could be the cause?

Answer:

Retention time instability can be caused by several factors. A systematic approach to troubleshooting is recommended:

  • Changes in Mobile Phase Composition:

    • Solution: Ensure your mobile phase is fresh and properly mixed. If you are using an online mixing system, check that the solvent lines are correctly primed and that there are no leaks.

  • Column Equilibration:

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and consistent temperature. Even small variations in ambient temperature can affect retention times.

  • Column Degradation:

    • Solution: Over time, the stationary phase of the column can degrade. If you observe a gradual and consistent shift in retention time, it may be time to replace the column.

Issue 3: Inconsistent Internal Standard Response

Question: The peak area of my internal standard, this compound, is highly variable across my sample batch. What should I investigate?

Answer:

A stable internal standard response is crucial for accurate quantification. Variability can stem from several sources:

  • Inaccurate Pipetting:

    • Solution: Verify the accuracy and precision of your pipettes. Ensure consistent pipetting technique when adding the internal standard to each sample.

  • Sample Preparation Variability:

    • Solution: If using a sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), ensure the procedure is followed consistently for all samples. Inconsistent extraction recovery can lead to variable internal standard response.

  • Matrix Effects:

    • Solution: Matrix components can suppress or enhance the ionization of the internal standard. To investigate this, perform a post-extraction addition experiment. If matrix effects are significant, you may need to improve your sample cleanup procedure or dilute the sample.

  • Stability of this compound:

    • Solution: While deuterated standards are generally stable, it is important to assess their stability in the sample matrix and in the final extract, especially if samples are stored for an extended period before analysis. Tadalafil has been found to be stable under various storage conditions in human plasma.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for cleaning up plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Chiral Separation of Tadalafil Isomers

This protocol provides a starting point for the separation of Tadalafil stereoisomers. Chiral separations often require specialized columns and significant method development.

  • Column: Use a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose). An example is a Chiralpak IA or similar column.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol is typically used. A starting point could be a mobile phase of n-Hexane:Ethanol (80:20, v/v) with a small amount of an additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: Set the flow rate to around 1 mL/min.

  • Temperature: Maintain a constant column temperature, for example, 25°C.

  • Detection: Use the same MRM transitions as for the achiral method.

Note: Chiral method development is an iterative process, and the mobile phase composition and gradient (if used) will likely need to be optimized for your specific application and column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the analysis of this compound.

tadalafil_pathway cluster_stimulation Sexual Stimulation cluster_smooth_muscle Smooth Muscle Cell cluster_effect Physiological Effect stimulation Nerve Impulse no_release Nitric Oxide (NO) Release stimulation->no_release gc Guanylate Cyclase no_release->gc activates gtp GTP cgmp cGMP gtp->cgmp catalyzed by Guanylate Cyclase gmp GMP cgmp->gmp hydrolyzed by relaxation Smooth Muscle Relaxation cgmp->relaxation promotes pde5 PDE5 pde5->gmp vasodilation Vasodilation relaxation->vasodilation erection Erection vasodilation->erection tadalafil Tadalafil tadalafil->pde5 inhibits

Caption: Tadalafil's mechanism of action via the cGMP signaling pathway.

References

Optimizing ionization of cis-ent-Tadalafil-d3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of cis-ent-Tadalafil-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?

A1: When using electrospray ionization (ESI) in positive ion mode, you should look for the protonated molecule, [M+H]⁺. Given that the molecular weight of Tadalafil is 389.4 g/mol , the monoisotopic mass of this compound will be approximately 392.4 g/mol . Therefore, the expected precursor ion to monitor is m/z 393.1.[1]

Q2: What are the most common product ions for this compound for quantitative analysis using tandem mass spectrometry (MS/MS)?

A2: For Multiple Reaction Monitoring (MRM) experiments, the most stable and intense product ion for Tadalafil-d3 is observed at m/z 271.2.[1] This corresponds to the common fragmentation of the Tadalafil structure. The transition from the precursor ion m/z 393.1 to the product ion m/z 271.2 is recommended for quantification.[1] For Tadalafil, the corresponding transition is m/z 390.3 → 268.2.[1]

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) in positive ion mode is the most commonly reported and effective technique for the analysis of Tadalafil and its deuterated analogs.[1][2] ESI is well-suited for polar molecules like Tadalafil, providing excellent sensitivity.

Q4: What are the recommended mobile phase compositions for LC-MS/MS analysis of this compound?

A4: A mobile phase consisting of acetonitrile or methanol and an aqueous buffer is typically used for reversed-phase chromatography of Tadalafil.[1][3] The addition of a small amount of an acidic modifier, such as 0.1% formic acid, is crucial for promoting protonation and achieving a sharp chromatographic peak shape.[3] Buffers like ammonium acetate or ammonium formate are also frequently used to ensure stable ionization.[1][3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Precursor/Product Ion Selection Verify that the mass spectrometer is set to monitor the correct precursor ion ([M+H]⁺ at m/z 393.1) and product ion (m/z 271.2).
Suboptimal Ionization Source Parameters Systematically optimize source parameters. Infuse a standard solution of this compound and adjust settings such as capillary voltage, gas temperature, and nebulizer pressure to maximize the signal of the m/z 393.1 ion.
Mobile Phase pH Not Conducive to Ionization Ensure the mobile phase has an acidic pH, ideally by adding 0.1% formic acid, to promote the formation of the [M+H]⁺ ion.[3]
Sample Degradation Tadalafil can degrade under certain stress conditions, such as in the presence of hydrogen peroxide.[4] Ensure proper sample handling and storage.
Matrix Effects Co-eluting compounds from the sample matrix (e.g., plasma) can suppress the ionization of the analyte. Improve sample cleanup using methods like solid-phase extraction (SPE) or ensure complete chromatographic separation from interfering components.[1]
Issue 2: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Modifier The absence of an acidic modifier like formic acid can lead to poor peak shape. Ensure 0.1% formic acid is present in the mobile phase.[3]
Secondary Interactions with Stationary Phase Tadalafil is a basic compound and can interact with residual silanols on the column. Use a modern, end-capped C18 column or a column specifically designed for basic compounds.
Column Overload Injecting too much analyte can lead to peak fronting or tailing. Try diluting the sample.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. If possible, dissolve the sample in the initial mobile phase.
Issue 3: High Background or Baseline Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Contaminants can create high background noise.
Carryover from Previous Injections Implement a robust needle and injector wash protocol using a strong solvent to clean the system between runs.
Leaks in the LC or MS System Check all fittings and connections for leaks, which can introduce air and contaminants into the system.

Experimental Protocols & Data

Protocol: Sample Preparation using Protein Precipitation

This method is suitable for the analysis of this compound in plasma samples.

  • To a 200 µL aliquot of plasma, add a deuterated internal standard (if this compound is not being used as the internal standard).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Table 1: Typical LC-MS/MS Parameters for Tadalafil Analysis
ParameterTypical ValueReference
LC Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)[3]
Mobile Phase A 2.0 mM Ammonium Acetate with 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.7 mL/min[3]
Ionization Mode ESI Positive[2]
MRM Transition (Tadalafil) m/z 390.4 → 268.3[3][5]
MRM Transition (Tadalafil-d3) m/z 393.1 → 271.2[1]
Collision Energy (Tadalafil) 15 V[2]

Note: Collision energy should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution in Mobile Phase p4->p5 a1 Injection into LC System p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MS Detection (Precursor Ion m/z 393.1) a3->a4 a5 Fragmentation (CID) a4->a5 a6 MS/MS Detection (Product Ion m/z 271.2) a5->a6 d1 Peak Integration a6->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_ms Mass Spectrometer Checks cluster_lc LC/Method Checks cluster_sample Sample Integrity start Low or No Signal for This compound q1 Check Precursor Ion (m/z 393.1) start->q1 Verify Settings q2 Check Product Ion (m/z 271.2) q1->q2 q3 Optimize Source Parameters (Voltage, Gas) q2->q3 If Ions Correct q4 Ensure Mobile Phase is Acidic (0.1% FA) q3->q4 If Source Optimized q5 Check for Matrix Suppression q4->q5 q6 Verify Sample Concentration & Stability q5->q6 If No Matrix Effects end Signal Restored q6->end If Sample is OK

Caption: Troubleshooting flowchart for low signal intensity.

References

Technical Support Center: Troubleshooting cis-ent-Tadalafil-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cis-ent-Tadalafil-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this compound. Find answers to frequently asked questions and follow our troubleshooting guides to resolve issues with poor peak shape in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a stable isotope-labeled enantiomer of Tadalafil. The three deuterium atoms on the methyl group give it a distinct mass from the unlabeled Tadalafil.[1][2] This property makes it an excellent internal standard for quantitative analysis by mass spectrometry (LC-MS/MS), as it behaves chromatographically almost identically to the analyte of interest (Tadalafil) but can be distinguished by its mass-to-charge ratio.[1]

Q2: What are the typical chromatographic methods for Tadalafil and its analogs?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most common methods for the analysis of Tadalafil and its deuterated analogs.[3][4][5] C18 columns are frequently used for separation.[3][4][6]

Q3: Why is a good peak shape important in the analysis of this compound?

A3: A symmetrical, sharp peak is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing, fronting, or splitting, can lead to incorrect peak integration, which in turn affects the accuracy and precision of the analytical results.

Q4: Can the isotopic labeling in this compound affect its chromatographic behavior?

A4: Generally, deuterium labeling has a minimal effect on the chromatographic retention time and peak shape compared to the unlabeled analog. However, in some high-resolution chromatographic systems, a slight difference in retention time might be observed. The primary distinction is in the mass-to-charge ratio, which is utilized in mass spectrometry for detection.

Troubleshooting Guides for Poor Peak Shape

Poor peak shape is a common issue in liquid chromatography. Below are guides to address specific problems you might encounter with this compound analysis.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions Tadalafil contains basic nitrogen atoms that can interact with acidic silanol groups on the silica-based column packing. This is a common cause of tailing. To mitigate this, use a base-deactivated column (end-capped) or add a competing base like triethylamine (TEA) or a higher concentration of an acidic modifier like formic acid to the mobile phase to sharpen the peak.[4]
Column Contamination/Degradation The column may have accumulated contaminants or the stationary phase may be degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the mobile phase as possible, or is weaker.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.
Issue 2: Peak Fronting

Peak fronting is the inverse of tailing, with the first half of the peak being distorted.

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload Similar to peak tailing, injecting an excessive amount of the analyte can saturate the stationary phase and cause fronting. Decrease the sample concentration or injection volume.
Poor Sample Solubility If the analyte is not fully dissolved in the sample solvent, it can lead to fronting. Ensure complete dissolution of this compound in your chosen solvent.
Incompatible Sample Solvent Using a sample solvent that is too weak or immiscible with the mobile phase can cause peak fronting. The sample solvent should be compatible with the mobile phase.[7]
Low Temperature In some cases, low column temperature can lead to peak fronting. Try increasing the column temperature in small increments (e.g., 5 °C).
Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Possible Causes and Solutions:

CauseRecommended Solution
Clogged Frit or Column Inlet Particulates from the sample or system can clog the column inlet frit, causing the sample to be distributed unevenly onto the column. Replace the frit or the column. Using an in-line filter can help prevent this.
Column Channeling A void or channel may have formed in the column packing material. This is often irreversible, and the column will need to be replaced.
Sample Solvent/Mobile Phase Incompatibility A significant mismatch between the sample solvent and the mobile phase can cause peak splitting. Prepare your sample in the mobile phase or a weaker solvent.
Co-elution with an Interfering Compound An impurity or another compound in the sample matrix may be co-eluting with your analyte. Optimize the mobile phase composition or gradient to improve separation.

Experimental Protocols

Below are examples of typical starting conditions for the analysis of Tadalafil, which can be adapted for this compound.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (10 mM, pH 3.2) : Acetonitrile (50:50 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 295 nm[6]
Temperature Ambient
Injection Volume 10 µL

Table 2: Example UPLC-MS/MS Method Parameters

ParameterCondition
Column Shiseido C18 (100 × 2.1 mm, 2.7 µm)[4]
Mobile Phase A: 2.0 mM Ammonium Acetate with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidIsocratic Elution (45% B)[4]
Flow Rate 0.7 mL/min[4]
Column Temperature 40 °C
Injection Volume 5 µL
MS Detection Multiple Reaction Monitoring (MRM)
Ionization Mode Positive Electrospray Ionization (ESI+)

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Identify Peak Shape Issue cluster_2 Investigate Potential Causes cluster_3 Implement Solutions cluster_4 Evaluate Outcome start Poor Peak Shape Tailing Tailing? start->Tailing Fronting Fronting? Tailing->Fronting No Solvent Check Sample Solvent Tailing->Solvent Yes Splitting Splitting? Fronting->Splitting No Overload Check for Overload Fronting->Overload Yes Column_Health Assess Column Health Splitting->Column_Health Yes Method_Params Review Method Parameters Splitting->Method_Params No Adjust_Solvent Adjust/Replace Solvent Solvent->Adjust_Solvent Reduce_Conc Reduce Concentration/Volume Overload->Reduce_Conc Flush_Column Flush/Replace Column Column_Health->Flush_Column Optimize_Method Optimize Mobile Phase/Gradient Method_Params->Optimize_Method end Peak Shape Improved Adjust_Solvent->end Reduce_Conc->end Flush_Column->end Optimize_Method->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

This guide provides a starting point for resolving common issues with the analysis of this compound. For more complex problems, further investigation into the specific experimental setup and conditions may be necessary.

References

Technical Support Center: cis-ent-Tadalafil-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-ent-Tadalafil-d3 in biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing this deuterated analog as an internal standard in bioanalytical studies.

Disclaimer: The following information is curated from scientific literature on Tadalafil and general principles of internal standard stability. Specific stability data for this compound is not extensively available in the public domain. Therefore, some guidance is based on the known behavior of Tadalafil and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioanalysis?

This compound is a deuterated, stable isotope-labeled internal standard for Tadalafil. Tadalafil has two chiral centers, which can result in different stereoisomers (cis and trans). The "ent" designation refers to the enantiomer of the active substance. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is added to samples to correct for variability during sample preparation and analysis, ensuring accurate quantification of the analyte (Tadalafil).

Q2: What are the primary stability concerns for Tadalafil and its deuterated analogs in biological matrices?

The main stability concerns for Tadalafil in biological matrices like plasma, serum, and urine include:

  • Hydrolysis: Tadalafil can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule may undergo oxidation.

  • Isomerization: There is a potential for isomerization between cis and trans forms, especially under certain pH and temperature conditions. While not extensively documented for Tadalafil in bioanalytical settings, it is a theoretical possibility for molecules with chiral centers.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.

  • Short-Term and Long-Term Storage: Stability can be affected by the temperature and duration of storage.

For deuterated analogs like this compound, an additional concern is the potential for deuterium-hydrogen exchange , where a deuterium atom is replaced by a hydrogen atom from the surrounding matrix, which can interfere with accurate quantification.

Q3: What are the recommended storage conditions for plasma samples containing Tadalafil?

Based on published stability studies for Tadalafil, the following storage conditions are generally recommended:

  • Short-Term (Bench-Top): Stable at room temperature for at least 4 hours.

  • Long-Term: Stable for at least one month when stored at -20°C and for at least 30 days at -70°C.[1][2]

  • Freeze-Thaw Cycles: Tadalafil has been shown to be stable for at least three freeze-thaw cycles when frozen at -20°C or -70°C and thawed at room temperature.[1][2]

It is crucial to validate these conditions for your specific laboratory and matrix.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Variable internal standard (IS) response across a batch Inconsistent sample processing; IS instability in the autosampler; matrix effects.Ensure consistent timing for sample processing steps. Evaluate the post-preparative stability of the IS in the autosampler. Investigate and mitigate matrix effects through method optimization (e.g., chromatographic separation, dilution).
Decreasing IS response over time in stored samples Long-term degradation of the IS in the biological matrix.Re-evaluate the long-term stability of this compound under your specific storage conditions. Consider preparing fresh quality control (QC) samples to verify stability.
Appearance of unexpected peaks near the IS peak Isomerization of this compound; presence of impurities in the IS.Investigate the possibility of cis-trans isomerization. This may require a chromatographic method capable of separating the isomers. Check the certificate of analysis for the IS to confirm its purity and isomeric composition.
Inaccurate or imprecise quantification of Tadalafil Degradation of Tadalafil or the IS; interference from metabolites or matrix components.Perform a full stability validation for both Tadalafil and this compound in the relevant biological matrix. Ensure the analytical method is selective and free from interferences.

Quantitative Data Summary

The following tables summarize stability data for Tadalafil in human plasma from published literature. These can serve as a guide for what to expect, but specific validation for this compound is recommended.

Table 1: Freeze-Thaw Stability of Tadalafil in Human Plasma

Storage ConditionNumber of CyclesConcentration (ng/mL)Mean Recovery (%)RSD (%)Reference
-20°C to Room Temp315 (Low QC)98.53.2[2]
400 (Mid QC)99.12.5[2]
800 (High QC)101.21.8[2]
-70°C to Room Temp315 (Low QC)Within ±15%<15%[2]
400 (Mid QC)Within ±15%<15%[2]
800 (High QC)Within ±15%<15%[2]

Table 2: Short-Term and Long-Term Stability of Tadalafil in Human Plasma

Stability TypeStorage ConditionDurationConcentration (ng/mL)Mean Recovery (%)RSD (%)Reference
Short-TermRoom Temperature (25°C)4 hours15 (Low QC)97.84.1[2]
400 (Mid QC)100.52.1[2]
800 (High QC)102.31.5[2]
Long-Term-20°C1 monthLow, Mid, High QCWithin acceptable limits<15%[1]
Long-Term-70°C30 days15 (Low QC)Within ±15%<15%[2]
400 (Mid QC)Within ±15%<15%[2]
800 (High QC)Within ±15%<15%[2]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike blank biological matrix with Tadalafil and this compound at low, medium, and high concentrations.

  • Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for the desired number of times (typically 3-5 cycles).

  • Analysis: After the final thaw, process and analyze the samples alongside freshly prepared calibration standards and a set of control samples that have not undergone freeze-thaw cycles.

  • Evaluation: Calculate the concentration of the analyte in the stressed samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of Tadalafil in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at a specified temperature for a set duration.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light.

  • Neutralization and Dilution: Neutralize the acid and base-stressed samples. Dilute all stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating chromatographic method to separate the parent drug from any degradation products.

  • Evaluation: Determine the percentage of degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation prep_blank Blank Biological Matrix spike Spike with Tadalafil and this compound prep_blank->spike ft_stability Freeze-Thaw Stability spike->ft_stability st_stability Short-Term Stability spike->st_stability lt_stability Long-Term Stability spike->lt_stability extraction Sample Extraction ft_stability->extraction st_stability->extraction lt_stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis quantification Quantification lcms_analysis->quantification stability_assessment Stability Assessment quantification->stability_assessment degradation_pathway cluster_degradation Degradation Pathways cluster_isomerization Isomerization tadalafil Tadalafil hydrolysis Hydrolysis Products tadalafil->hydrolysis Acid/Base oxidation Oxidation Products tadalafil->oxidation Oxidizing Agents trans_isomer trans-Tadalafil tadalafil->trans_isomer pH, Temp.

References

Minimizing ion suppression effects for cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize ion suppression effects during the analysis of cis-ent-Tadalafil-d3 and its corresponding analyte, Tadalafil, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest is inhibited by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[3] When analyzing this compound, which serves as an internal standard for the quantification of Tadalafil, ion suppression can affect both the analyte and the internal standard, potentially leading to inaccurate results if the suppression is not consistent between the two.

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression can originate from various sources, broadly categorized as matrix effects and mobile phase components.[1][2][4]

  • Matrix Effects: These are caused by endogenous or exogenous components in the sample matrix co-eluting with the analyte. Common sources include salts, phospholipids from plasma samples, proteins, and formulation excipients.[2][4][5]

  • Mobile Phase Components: Certain mobile phase additives, such as trifluoroacetic acid (TFA), can cause ion suppression.[2] High concentrations of buffers or salts in the mobile phase can also contribute to this effect.[4]

  • High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), analytes can saturate the electrospray ionization (ESI) droplets, leading to a non-linear response and suppression of the signal.[2]

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A common method to assess ion suppression is the post-column infusion experiment.[3] In this experiment, a solution of this compound is continuously infused into the mobile phase flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the infused standard indicates the retention time at which matrix components are eluting and causing suppression.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low signal intensity for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of the internal standard.1. Improve Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different stationary phase.[5] 2. Enhance Sample Preparation: Implement more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences before LC-MS analysis.[5] 3. Dilute the Sample: If the concentration of matrix components is high, diluting the sample can reduce their impact on ionization.[3]
Poor peak shape for this compound Column Overload: High concentrations of matrix components or the analyte itself can lead to poor chromatography.[6]1. Reduce Injection Volume: Injecting a smaller sample volume can prevent column overload. 2. Dilute Sample: As mentioned above, sample dilution can alleviate this issue.[3]
Inconsistent internal standard response Variable Matrix Effects: The degree of ion suppression is not consistent across different samples or calibration standards.1. Use Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3][5] 2. Optimize Sample Cleanup: Ensure your sample preparation method is robust and reproducible to minimize variability in the matrix composition.[5]
Signal suppression from mobile phase Inappropriate Mobile Phase Additives: Additives like TFA are known to cause ion suppression in ESI.[2]1. Switch to a Different Additive: Replace TFA with formic acid or ammonium formate, which are generally more compatible with ESI and cause less suppression.[2][6] 2. Reduce Additive Concentration: Use the lowest concentration of the additive necessary to achieve good chromatography.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion to Evaluate Ion Suppression

This protocol describes a method to identify regions of ion suppression in your chromatogram.

  • System Setup:

    • Configure your LC-MS system as you would for your standard Tadalafil analysis.

    • Use a T-connector to introduce a constant flow of a solution containing this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the mobile phase stream between the analytical column and the mass spectrometer ion source. A syringe pump should be used for the infusion at a low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin the infusion of the this compound solution and allow the MS signal to stabilize, resulting in a constant baseline.

    • Inject a blank, extracted matrix sample (e.g., plasma, urine) that does not contain the analyte or internal standard.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Data Analysis:

    • A stable baseline indicates no ion suppression.

    • A decrease or dip in the baseline signal indicates that components from the matrix are eluting from the column at that retention time and causing ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for SPE that can be adapted for Tadalafil and this compound from a biological matrix like plasma.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent (e.g., methanol or a mixture of methanol and a weak base like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS system.

Visualizations

IonSuppressionWorkflow A Biological Sample (e.g., Plasma) B Sample Preparation (SPE, LLE, or PPT) A->B C LC-MS Analysis B->C D Poor Signal or Inconsistent Results C->D E Investigate Ion Suppression D->E F Post-Column Infusion Experiment E->F G Improve Sample Cleanup F->G H Optimize Chromatography F->H I Modify Mobile Phase F->I J Re-analyze Sample G->J H->J I->J J->C

A workflow for identifying and mitigating ion suppression.

IonSuppressionMechanism cluster_source Ion Source cluster_process Ionization Process cluster_outcome Outcome Droplet ESI Droplet Competition Competition for Charge/Surface Area Droplet->Competition Analyte Tadalafil-d3 Ions Analyte->Droplet Enters Matrix Matrix Ions Matrix->Droplet Enters Evaporation Droplet Evaporation Competition->Evaporation Impacts SuppressedSignal Reduced Tadalafil-d3 Signal to MS Evaporation->SuppressedSignal Leads to MS Mass Spectrometer SuppressedSignal->MS

Mechanism of ion suppression in the electrospray source.

References

Technical Support Center: Isotopic Interference with cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using cis-ent-Tadalafil-d3 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, in the context of mass spectrometry, refers to the contribution of naturally occurring heavy isotopes of an analyte (Tadalafil) to the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. Tadalafil has a molecular weight of approximately 389.41 g/mol , while this compound has a molecular weight of about 392.42 g/mol . Although the SIL-IS is three daltons heavier, the natural abundance of heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O) in the Tadalafil molecule can result in a small population of Tadalafil molecules with a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound. This "cross-talk" can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte, especially at high concentrations.

Q2: How can I predict the potential for isotopic interference between Tadalafil and this compound?

A2: The potential for isotopic interference can be theoretically estimated using isotopic distribution calculators or specialized software. These tools predict the relative abundance of different isotopic peaks based on the elemental formula of the molecule. For Tadalafil (C₂₂H₁₉N₃O₄), you can calculate the expected intensity of the M+3 peak, which would directly interfere with the M peak of this compound. A significant predicted M+3 peak for Tadalafil suggests a higher risk of interference.

Q3: What are the typical acceptance criteria for isotopic interference in bioanalytical methods?

A3: Regulatory guidelines, such as those from the FDA and EMA, require the assessment of selectivity and specificity. For isotopic interference, a common practice is to evaluate the response of the internal standard in the presence of the highest expected concentration of the analyte (Upper Limit of Quantification, ULOQ). The contribution of the analyte to the internal standard signal should be minimal. While specific percentages can vary, a general acceptance criterion is that the interference from the analyte at the ULOQ should not be more than 5% of the internal standard's response in a blank sample.

Q4: My data shows non-linearity at the higher end of my calibration curve. Could this be due to isotopic interference?

A4: Yes, non-linearity, particularly a downward curve at high concentrations, is a classic symptom of isotopic interference. As the concentration of Tadalafil increases, its isotopic contribution to the this compound signal becomes more significant. This artificially inflates the internal standard's response, leading to a smaller analyte/internal standard peak area ratio than expected, causing the calibration curve to plateau or curve downwards.

Q5: What are the first steps I should take to troubleshoot suspected isotopic interference?

A5: The first step is to confirm the presence and extent of the interference. This can be done by injecting a high concentration of unlabeled Tadalafil (without the internal standard) and monitoring the mass transition for this compound. If a signal is detected, it confirms cross-contribution. The next step is to quantify this contribution as a percentage of the internal standard's response at its working concentration.

Troubleshooting Guides

Guide 1: Assessing the Contribution of Tadalafil to the this compound Signal

This guide outlines the experimental procedure to determine the percentage of interference.

Experimental Protocol:

  • Prepare a High-Concentration Tadalafil Standard: Prepare a solution of unlabeled Tadalafil at the Upper Limit of Quantification (ULOQ) of your assay in the same matrix as your samples.

  • Prepare an Internal Standard Blank: Prepare a blank matrix sample spiked with this compound at its working concentration.

  • LC-MS/MS Analysis:

    • Inject the high-concentration Tadalafil standard and monitor the MRM transition for this compound (e.g., m/z 393.1 → 271.2).

    • Inject the internal standard blank and measure the peak area of this compound.

  • Calculate the Percent Interference:

    • % Interference = (Peak Area of Tadalafil at IS transition / Peak Area of IS in blank) * 100

Data Presentation:

SampleAnalyte ConcentrationPeak Area at Tadalafil Transition (m/z 390.3 → 268.2)Peak Area at this compound Transition (m/z 393.1 → 271.2)
Tadalafil ULOQ1000 ng/mL2,500,00012,500
IS Blank0 ng/mLNot Detected250,000

Note: The data in this table is for illustrative purposes only.

Calculation Example:

% Interference = (12,500 / 250,000) * 100 = 5%

Guide 2: Mitigation Strategies for Isotopic Interference

If the interference is found to be unacceptable, the following strategies can be employed.

1. Chromatographic Separation:

  • Principle: If the unlabeled analyte and the SIL-IS can be chromatographically separated, the interference can be eliminated.

  • Protocol:

    • Modify the LC gradient to increase the separation between Tadalafil and this compound.

    • Experiment with different analytical columns (e.g., different stationary phases or particle sizes).

    • Adjust the mobile phase composition and pH.

2. Use a Higher Mass-Labeled Internal Standard:

  • Principle: Using an internal standard with a greater mass difference (e.g., d5, d7) will significantly reduce the probability of isotopic overlap.

  • Action: Source a cis-ent-Tadalafil standard with a higher degree of deuterium labeling if commercially available.

3. Mathematical Correction:

  • Principle: If the interference is consistent and well-characterized, the data can be corrected post-acquisition.

  • Protocol:

    • Determine the precise percentage of cross-contribution at various analyte concentrations.

    • Develop a correction factor to subtract the contribution from the measured internal standard response in unknown samples.

    • Caution: This method should be used with care and requires thorough validation to ensure accuracy.

Visualizations

Isotopic_Interference_Workflow cluster_assessment Interference Assessment cluster_mitigation Mitigation Strategies start Suspected Isotopic Interference prep_uloq Prepare Tadalafil at ULOQ start->prep_uloq prep_is_blank Prepare IS Blank start->prep_is_blank analyze LC-MS/MS Analysis (Monitor IS Transition) prep_uloq->analyze prep_is_blank->analyze calculate Calculate % Interference analyze->calculate decision % Interference > 5%? calculate->decision chromatography Optimize Chromatography decision->chromatography Yes higher_mass_is Use Higher Mass IS decision->higher_mass_is Yes correction Mathematical Correction decision->correction Yes end Interference Addressed decision->end No chromatography->end higher_mass_is->end correction->end Signaling_Pathway Tadalafil High Concentration Tadalafil Isotopes Natural Heavy Isotopes (¹³C, ¹⁵N, etc.) Tadalafil->Isotopes contains Tadalafil_M3 Tadalafil (M+3) Isotopologue Isotopes->Tadalafil_M3 results in MS_Signal Mass Spectrometer Signal at IS m/z Tadalafil_M3->MS_Signal contributes to IS This compound (M) Internal Standard IS->MS_Signal primary source of Inaccurate_Quant Inaccurate Quantification (Underestimation of Analyte) MS_Signal->Inaccurate_Quant leads to

Technical Support Center: Optimizing cis-ent-Tadalafil-d3 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of cis-ent-Tadalafil-d3 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: this compound is a stable, isotopically labeled form of the cis-enantiomer of Tadalafil.[1][2][3] The three deuterium atoms make it heavier than the unlabeled compound. This property allows it to be used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2] By adding a known amount of this compound to a sample, it is possible to accurately quantify the amount of Tadalafil present, as the internal standard helps to correct for variability during sample preparation and analysis.

Q2: What are the key chemical properties of Tadalafil that influence its extraction?

A2: Tadalafil is a solid that is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5][6] It has an estimated pKa of around 0.85, indicating it is a weak base.[7] Its LogP value is approximately 2.3, suggesting it has a preference for partitioning into a more lipophilic (organic) phase rather than an aqueous phase.[5][7] These properties are fundamental to designing effective liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.

Q3: Is the extraction behavior of this compound different from that of Tadalafil?

A3: The extraction behavior of this compound is expected to be virtually identical to that of unlabeled cis-ent-Tadalafil. Deuterium labeling does not significantly alter the key physicochemical properties that govern extraction, such as solubility, pKa, and LogP. Therefore, methods developed for Tadalafil can be directly applied to its deuterated analog.

Q4: What are the most common methods for extracting Tadalafil and its analogs from biological matrices like plasma?

A4: The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both have been successfully used to extract Tadalafil from plasma with high recovery rates.[1][3][8][9]

Troubleshooting Low Recovery of this compound

Low recovery of your internal standard, this compound, can compromise the accuracy of your quantitative results. Below are common causes and their solutions.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Incorrect pH of the Aqueous Phase Tadalafil is a weak base. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample (e.g., plasma) should be adjusted to be at least 2 units above its pKa. Given the estimated pKa of ~0.85, adjusting the sample pH to >3 is recommended. For basic analytes, it is generally advised to adjust the pH to 2 units above the pKa.
Inappropriate Extraction Solvent The choice of organic solvent is critical. A solvent that is immiscible with water and in which Tadalafil has high solubility should be used. A mixture of diethyl ether and dichloromethane (70:30, v/v) has been shown to be effective.[2] Other solvents to consider based on Tadalafil's solubility include methyl tert-butyl ether (MTBE), ethyl acetate, and chloroform.
Insufficient Phase Separation Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break up emulsions, try centrifugation at a higher speed or for a longer duration. The addition of salt ("salting out") to the aqueous phase can also improve phase separation.
Incomplete Extraction A single extraction may not be sufficient to recover all of the analyte. Performing a second or even third extraction with fresh organic solvent can significantly improve recovery. Also, ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to facilitate the transfer of the analyte into the organic phase.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Incorrect SPE Cartridge Choice For a compound like Tadalafil, a reverse-phase (e.g., C8 or C18) or a polymeric (e.g., hydrophilic-lipophilic balanced - HLB) sorbent is generally suitable. Phenomenex Strata-X-C cartridges have been successfully used for Tadalafil extraction from plasma.[1][3]
Improper Cartridge Conditioning and Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a specific pH).
Sample Overload Exceeding the binding capacity of the SPE sorbent will result in the analyte passing through the cartridge without being retained. Ensure that the amount of sample and analyte loaded onto the cartridge does not exceed the manufacturer's specified capacity.
Inappropriate Wash and Elution Solvents The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For reverse-phase SPE of Tadalafil, a common approach is to use a polar wash solvent (e.g., water or a low percentage of organic solvent in water) and a less polar elution solvent (e.g., methanol or acetonitrile).
Analyte Breakthrough During Loading or Washing If the flow rate during sample loading or washing is too high, the analyte may not have sufficient time to interact with the sorbent and can be lost. Optimize the flow rate to ensure proper retention.

Data on Tadalafil Extraction Recovery

The following tables summarize reported recovery data for Tadalafil using different extraction methods and solvents. This data can serve as a benchmark for your own experiments.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Tadalafil
Extraction Solvent(s) Matrix Reported Recovery (%) Reference
Diethyl ether / Dichloromethane (70:30, v/v)Human Plasma>66.1[2]
Not SpecifiedRat Plasma91.07 (Tadalafil), 86.66 (Tadalafil-d3)[2]
Table 2: Solid-Phase Extraction (SPE) Recovery of Tadalafil
SPE Cartridge Elution Solvent Matrix Reported Recovery (%) Reference
Phenomenex Strata-X-CMethanolHuman Plasma98.95 - 100.61[1][3]
Not SpecifiedNot SpecifiedHuman Plasma90.38 - 97.32[9]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 500 µL of plasma sample in a centrifuge tube, add 50 µL of a working solution of this compound (as an internal standard).

    • Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate or 1M Sodium Hydroxide) to adjust the pH to > 9. Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., a 70:30 mixture of diethyl ether and dichloromethane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS analysis.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the solution to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is based on the successful extraction of Tadalafil using Phenomenex Strata-X-C cartridges.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add the internal standard solution (this compound).

    • Add a pre-treatment solution if required by the specific SPE cartridge protocol (e.g., an acidic or basic solution to adjust pH).

  • SPE Cartridge Conditioning:

    • Condition a Phenomenex Strata-X-C (or equivalent) cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent to remove interferences. For a reverse-phase sorbent, this could be water or a low percentage of methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a strong organic solvent, such as methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Visualizing the Workflow

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Start Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Adjust_pH Adjust pH > 9 Add_IS->Adjust_pH Add_Solvent Add Organic Solvent (e.g., Diethyl Ether/DCM) Adjust_pH->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solid-Phase Extraction (SPE) Workflow```dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_processing Sample Processing & Analysis Start Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Pretreat Pre-treat Sample (e.g., adjust pH) Add_IS->Pretreat Condition Condition Cartridge Pretreat->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Analysis of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of cis-ent-Tadalafil-d3 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3] Endogenous components like phospholipids, salts, and proteins, or exogenous substances like anticoagulants, are common causes of matrix effects.[1]

Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate matrix effects?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be compensated for.[3] However, even a SIL-IS may not overcome a significant loss in sensitivity if the ion suppression is severe.[4]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A: The most common method is the post-extraction spike approach.[1][5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample (Set A) with the peak area of the analyte in a pure solvent solution (Set B) at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent (MF = A/B). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be between 0.8 and 1.2.

Troubleshooting Guide

Issue: Poor peak shape or shifting retention times for this compound.

Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample extract to reduce the concentration of matrix components.[4][5]
Insufficient Chromatographic Separation Optimize the LC gradient to better separate this compound from interfering matrix components.
Column Contamination Implement a column wash step between injections or use a guard column to protect the analytical column.

Issue: High variability in quantitative results between samples.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Ensure the use of a suitable internal standard, preferably a stable isotope-labeled one like this compound, to compensate for variability.[1]
Inefficient Sample Preparation Optimize the sample preparation method (e.g., protein precipitation, LLE, SPE) to more effectively remove interfering matrix components.[4]
Different Lots of Biological Matrix Evaluate matrix effects across at least six different lots of the biological matrix to ensure method robustness.[1]

Issue: Low signal intensity or poor sensitivity for this compound.

Possible Cause Troubleshooting Step
Significant Ion Suppression Improve sample cleanup to remove phospholipids and other interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than protein precipitation.[4]
Suboptimal Ionization Source Conditions Optimize MS parameters such as spray voltage, gas flow, and temperature to enhance the ionization of this compound.
Choice of Ionization Technique If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Sample Preparation

This is a rapid and simple method for sample cleanup.

  • To a 100 µL aliquot of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[6][7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated proteins.[6][7]

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Sample Preparation

LLE can provide a cleaner extract compared to protein precipitation.

  • To a 100 µL aliquot of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Add 3 mL of an appropriate organic solvent (e.g., methyl t-butyl ether).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge for 5 minutes at 4000 rpm to separate the aqueous and organic layers.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Tadalafil Analysis

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)Solid-Phase Extraction (SPE)
Analyte Recovery > 90%~91%> 85%
Matrix Effect (Ion Suppression) Can be significantModerateMinimal
Processing Time FastModerate[6]Slow
Cost per Sample LowLowHigh
Suitability High-throughput screeningCleaner samples than PPTWhen high sensitivity is required

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + This compound (IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt Method 1 lle Liquid-Liquid Extraction (MTBE) plasma->lle Method 2 spe Solid-Phase Extraction plasma->spe Method 3 extract Final Extract ppt->extract lle->extract spe->extract lc UPLC/HPLC Separation extract->lc Injection ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data troubleshooting_logic start Inaccurate or Imprecise Quantitative Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., this compound) check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_significant Is Matrix Effect >20%? assess_me->me_significant improve_cleanup Improve Sample Cleanup (LLE or SPE) me_significant->improve_cleanup Yes end Method Optimized me_significant->end No optimize_lc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_lc If still needed dilute_sample Dilute Sample Extract optimize_lc->dilute_sample If still needed dilute_sample->end

References

Technical Support Center: cis-ent-Tadalafil-d3 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of cis-ent-Tadalafil-d3?

Tadalafil, the parent compound, is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low aqueous solubility.[1][2] It is practically insoluble in water. While the effect of deuterium substitution on solubility is not always predictable, it is reasonable to assume that this compound will also exhibit poor aqueous solubility. Researchers should start with the assumption of very low water solubility and plan experiments accordingly.

Q2: Which organic solvents are recommended for dissolving Tadalafil and its analogs?

Based on studies with Tadalafil, the following solvents can be considered as starting points. Solubility will vary, and it is crucial to perform your own solubility tests.

  • N-Methyl-2-pyrrolidone (NMP): Has shown to be an effective solvent for Tadalafil.[3]

  • Polyethylene glycol (PEG) 400: Can be used as a solubilizer to enhance dissolution.[4]

  • Ethanol: Tadalafil is very slightly soluble in ethanol.[2]

  • Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): Commonly used for initial stock solution preparation of poorly soluble compounds in early-stage research.

Q3: Can deuteration affect the solubility of the compound?

Deuterium substitution can subtly alter a molecule's physicochemical properties, including its pharmacokinetic profile.[5][6] While a significant change in solubility is not always observed, it is a possibility. Therefore, direct experimental determination of solubility for this compound is essential.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen aqueous buffer.

  • Solution 1: pH Adjustment: Tadalafil's solubility can be pH-dependent. Systematically vary the pH of your buffer to see if solubility improves.

  • Solution 2: Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in small, incremental amounts to the aqueous buffer.

  • Solution 3: Surfactants: The use of surfactants, such as Sodium Lauryl Sulfate (SLS), has been shown to improve the dissolution of Tadalafil.[7]

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Solution 1: Supersaturation: You may be observing the precipitation of a supersaturated solution. This is common with amorphous solid dispersions. Consider using polymers like HPMC to maintain a state of supersaturation.[8]

  • Solution 2: Temperature Control: Ensure your experimental temperature is consistent. A decrease in temperature can cause precipitation.

  • Solution 3: Re-evaluate Solvent System: The chosen solvent system may not be optimal for maintaining the compound in solution. Revisit solvent screening.

Issue 3: Inconsistent results in dissolution experiments.

  • Solution 1: Particle Size and Morphology: The particle size of your solid this compound can significantly impact dissolution rates. Micronization can increase the surface area available for dissolution.[4] However, excessive micronization can sometimes lead to agglomeration.[4]

  • Solution 2: Sonication: For micronized compounds, air can get trapped between particles, hindering wetting. Sonication can help disperse the particles in the dissolution medium.[4]

  • Solution 3: Solid-State Form: Tadalafil can exist in different polymorphic or amorphous forms, each with a unique solubility profile. Characterize the solid-state form of your material using techniques like PXRD and DSC.[7]

Solubility Enhancement Strategies for Tadalafil Analogs

StrategyDescriptionKey Considerations
Micronization Reducing the particle size of the active pharmaceutical ingredient (API) to increase the surface area for dissolution.Can improve dissolution rate, but may lead to particle agglomeration.[4]
Solid Dispersions Dispersing the drug in a polymer matrix at a molecular level to create an amorphous form.Polymers like HPMC, PVP, and PVP-VA have been used for Tadalafil.[8]
Co-crystals Combining the API with a co-former in a crystalline lattice to alter physicochemical properties.Salicylic acid has been investigated as a co-former for Tadalafil.[7]
Co-amorphous Systems Creating an amorphous, single-phase system of the drug with a low molecular weight excipient, such as an amino acid.Can enhance solubility and physical stability.[1]
Use of Solubilizers Incorporating excipients like povidone or surfactants to improve the wettability and dissolution of the drug.The concentration of the solubilizer needs to be optimized.[2]

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound.

  • Preparation of Solvent Systems: Prepare a range of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., ethanol, methanol, acetonitrile, NMP, DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate vials. The solid should be in excess to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in the original solvent system by accounting for the dilution factor.

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue with This compound check_solvent Is the compound in an organic solvent or aqueous buffer? start->check_solvent organic_solvent Issue in Organic Solvent check_solvent->organic_solvent Organic aqueous_buffer Issue in Aqueous Buffer check_solvent->aqueous_buffer Aqueous try_heating Try gentle heating and/or sonication organic_solvent->try_heating adjust_ph Adjust pH of the buffer aqueous_buffer->adjust_ph screen_solvents Screen alternative organic solvents (e.g., NMP, DMSO, PEG 400) try_heating->screen_solvents still_issue_org Still having issues? screen_solvents->still_issue_org add_cosolvent Add a water-miscible co-solvent (e.g., Ethanol, Propylene Glycol) adjust_ph->add_cosolvent add_surfactant Add a surfactant (e.g., SLS) add_cosolvent->add_surfactant still_issue_aq Still having issues? add_surfactant->still_issue_aq advanced_techniques Consider Advanced Formulation Strategies: - Solid Dispersions - Co-crystals - Micronization still_issue_org->advanced_techniques Yes end Solubility Optimized still_issue_org->end No still_issue_aq->advanced_techniques Yes still_issue_aq->end No advanced_techniques->end

Caption: A decision tree for troubleshooting solubility problems.

References

Technical Support Center: cis-ent-Tadalafil-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-ent-Tadalafil-d3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analytical methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide: Calibration Curve Issues

This section addresses specific problems you might encounter when constructing a calibration curve using this compound for the quantification of Tadalafil.

Question: My calibration curve for Tadalafil is non-linear at higher concentrations. What are the potential causes and solutions?

Answer:

Non-linearity, especially at the upper limits of your concentration range, is a common issue in LC-MS/MS analysis. Several factors related to both the analyte and the internal standard can contribute to this phenomenon.

Potential Causes:

  • Detector Saturation: The most common cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a finite capacity to detect ions, and when this is exceeded, the response is no longer proportional to the concentration.

  • Ion Suppression/Enhancement: At high concentrations, the analyte can suppress or enhance the ionization of the internal standard (or vice versa) in the ion source. Since the internal standard concentration is constant, a change in its ionization efficiency relative to the analyte will lead to a non-linear response ratio.

  • Formation of Multimers: At high concentrations in the electrospray ionization (ESI) source, Tadalafil may form dimers or other multimers. These species will have different mass-to-charge ratios and will not be detected in the MRM transition for the monomeric form, leading to a plateau in the signal response.

  • Inappropriate Internal Standard Concentration: If the concentration of this compound is too low, its signal may be suppressed by high concentrations of Tadalafil. Conversely, a very high internal standard concentration could potentially suppress the analyte signal across the entire curve.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity A Observe Non-Linearity at High Concentrations B Dilute High Concentration Standards and Re-inject A->B C Does Linearity Improve? B->C D Detector Saturation is Likely. Reduce Injection Volume or Dilute Samples. C->D Yes E Investigate Ion Suppression/Enhancement C->E No F Optimize Internal Standard Concentration E->F G Review Ion Source Parameters E->G H Check for Multimer Formation E->H

Caption: Troubleshooting workflow for non-linear calibration curves.

Solutions:

  • Extend the Dilution Series: Dilute your highest concentration standards and re-inject them. If linearity is restored at these lower concentrations, it strongly suggests detector saturation or concentration-dependent matrix effects.

  • Optimize Injection Volume: Reduce the injection volume for all samples and standards to lower the amount of analyte entering the mass spectrometer.

  • Adjust Internal Standard Concentration: Experiment with different fixed concentrations of this compound. A common starting point is a concentration that gives a similar signal intensity to the mid-point of the calibration curve.

  • Modify Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperatures to improve ionization efficiency and reduce the potential for ion suppression.

Question: I am observing high variability in the peak area ratio of Tadalafil to this compound across my calibration standards. What could be the cause?

Answer:

High variability in the analyte/internal standard ratio can significantly impact the precision and accuracy of your assay. This issue often points to inconsistencies in sample preparation or the analytical system.

Potential Causes:

  • Inconsistent Sample Preparation: Inaccurate pipetting of the analyte, internal standard, or solvents during the preparation of standards can lead to variability.

  • Matrix Effects: Even with a stable isotope-labeled internal standard, severe or variable matrix effects can cause inconsistent ionization, leading to fluctuating response ratios.[1]

  • Internal Standard Stability: Degradation of either the analyte or the internal standard in the prepared samples can alter their concentration ratio over time.

  • Carryover: Residual analyte or internal standard from a previous high-concentration injection can carry over into subsequent injections, affecting the accuracy of the measured ratios, especially at lower concentrations.

  • Chromatographic Issues: Poor peak shape or shifting retention times can lead to inconsistent integration of the analyte and internal standard peaks.

Troubleshooting Steps:

  • Review Sample Preparation Technique: Ensure that all pipettes are calibrated and that proper mixing techniques are used at every stage of the standard preparation.

  • Evaluate Matrix Effects: Prepare standards in the same matrix as your samples and compare the response to standards prepared in a clean solvent. A significant difference may indicate matrix effects that need to be addressed through improved sample cleanup.

  • Assess Stability: Analyze freshly prepared standards and compare the results to standards that have been stored for a period (e.g., on the autosampler). This will help determine if degradation is occurring.

  • Check for Carryover: Inject a blank sample immediately after the highest concentration standard. The presence of analyte or internal standard peaks in the blank indicates carryover. Improve the wash steps in your autosampler method to mitigate this.

  • Inspect Chromatography: Overlay the chromatograms of your standards to check for consistent peak shapes and retention times. If issues are observed, the LC method may need further optimization.

Question: My calibration curve has a significant non-zero intercept. Is this acceptable, and what are the possible causes?

Answer:

A non-zero intercept in a calibration curve where a blank sample (zero concentration) shows a positive signal can indicate a few issues. Whether it is acceptable depends on the regulatory guidelines for your application; however, it is always best to identify and address the root cause.

Potential Causes:

  • Contamination: The most common cause is contamination of the blank matrix, solvents, or glassware with Tadalafil.

  • Interference: An endogenous compound in the blank matrix may have the same MRM transition as Tadalafil, leading to a false positive signal.

  • Internal Standard Impurity: The this compound internal standard solution may contain a small amount of unlabeled Tadalafil as an impurity.

  • Carryover: As mentioned previously, carryover from a preceding high-concentration sample can result in a signal in a subsequent blank injection.

Troubleshooting Steps:

  • Analyze Reagents and Solvents: Inject each of the solvents and the blank matrix used in your sample preparation to pinpoint any sources of contamination.

  • Check for Interferences: If contamination is ruled out, a matrix interference is likely. Further optimization of the chromatographic separation may be necessary to resolve the interfering peak from Tadalafil.

  • Verify Internal Standard Purity: Analyze a solution of the this compound internal standard alone to check for the presence of unlabeled Tadalafil.

  • Implement Robust Wash Steps: Ensure your autosampler's wash protocol is sufficient to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: Why use a stable isotope-labeled internal standard like this compound?

A1: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry. Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[1] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q2: Can I use a different internal standard, like Sildenafil, for Tadalafil quantification?

A2: While structurally similar compounds can be used as internal standards, they are not ideal. They will have different retention times and may respond differently to matrix effects, which can lead to less accurate results compared to a stable isotope-labeled standard.[2]

Q3: What are the typical MRM transitions for Tadalafil and Tadalafil-d3?

A3: Based on published literature, common MRM transitions are:

  • Tadalafil: m/z 390.3 → 268.2[3]

  • Tadalafil-d3: m/z 393.1 → 271.2[3][4]

These transitions should be optimized for your specific instrument.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for Tadalafil Quantification
ParameterCondition
LC Column C18 (e.g., 100 mm x 4.6 mm, 4 µm)
Mobile Phase Methanol and 10 mM ammonium formate (90:10, v/v)[3]
Flow Rate 0.9 mL/min[3]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Tadalafil) m/z 390.3 → 268.2[3]
MRM Transition (Tadalafil-d3) m/z 393.1 → 271.2[3]
Table 2: Typical Calibration Curve Parameters for Tadalafil in Human Plasma
ParameterValueReference
Concentration Range 0.50–500 ng/mL[3]
Linearity (r²) ≥ 0.9994[3]
Intra-batch Precision (%CV) ≤ 3.7%[3]
Inter-batch Precision (%CV) ≤ 3.7%[3]
Accuracy 97.8% to 104.1%[3]
Sample Preparation Protocol: Protein Precipitation

This is a general protocol and should be optimized for your specific application.

  • To 200 µL of plasma sample/standard, add 25 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Experimental Workflow Diagram:

cluster_1 Sample Analysis Workflow A Sample/Standard Aliquoting B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G H Data Processing (Calibration Curve Construction & Quantification) G->H

Caption: A typical experimental workflow for sample analysis.

Tadalafil Signaling Pathway

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosome monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.[5][6]

cluster_2 Tadalafil Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC GMP 5'-GMP (Inactive) cGMP->GMP Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation / Vasodilation PKG->Relaxation Leads to

Caption: The NO/cGMP signaling pathway and the inhibitory action of Tadalafil.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for cis-ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil. The focus is on providing objective comparisons with alternative analytical techniques, supported by experimental data drawn from existing literature on Tadalafil and its analogs. This document is intended to assist researchers and quality control professionals in developing and validating robust analytical methods for this specific compound.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It ensures that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For a deuterated compound like this compound, which is often used as an internal standard in pharmacokinetic studies or as a reference material, a validated analytical method is essential to guarantee the integrity of experimental results.

Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Analytical Techniques for Tadalafil and its Enantiomers

Several analytical techniques have been employed for the analysis of Tadalafil and its isomers. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for separating enantiomers. For Tadalafil and its stereoisomers, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD and Lux Cellulose-3 have proven effective.[1][2]

Alternative 1: Chiral HPLC with UV Detection

This method is widely used for the quality control of Tadalafil, allowing for the separation and quantification of its enantiomers and diastereomers.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase, resulting in faster analysis times, improved resolution, and reduced solvent consumption.[3][4] This can be particularly advantageous for high-throughput screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the method of choice for bioanalytical studies where low concentrations of the analyte need to be quantified in complex matrices like plasma. Several validated LC-MS/MS methods exist for the determination of Tadalafil, often using a deuterated analog like Tadalafil-d3 as an internal standard.[5][6]

Proposed Analytical Method for this compound Validation

Based on a review of existing literature, a robust analytical method for the validation of this compound would likely involve a chiral HPLC method coupled with either UV or mass spectrometric detection. The following sections outline a proposed experimental protocol and the necessary validation parameters.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_data Data Analysis and Reporting prep_std Prepare this compound Standard Solutions instrument Chiral HPLC System (e.g., with Chiralpak AD column) prep_std->instrument prep_sample Prepare Sample Solutions (e.g., spiked matrix) prep_sample->instrument detection Detection (UV or MS/MS) instrument->detection analysis Analyze Chromatographic Data detection->analysis specificity Specificity report Generate Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report analysis->specificity analysis->linearity analysis->accuracy analysis->precision analysis->lod_loq analysis->robustness G cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_results Evaluation of Results acid Acid Hydrolysis (e.g., 0.1N HCl) instrument Validated Analytical Method (Chiral HPLC or LC-MS/MS) acid->instrument base Base Hydrolysis (e.g., 0.1N NaOH) base->instrument oxidation Oxidation (e.g., 3% H₂O₂) oxidation->instrument thermal Thermal Degradation (e.g., 80°C) thermal->instrument photo Photolytic Degradation (UV light) photo->instrument peak_purity Peak Purity Assessment instrument->peak_purity degradation Quantify Degradation peak_purity->degradation specificity Confirm Specificity peak_purity->specificity

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide for Tadalafil Analysis Using cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development and clinical trials is the reliable quantification of therapeutic agents in biological matrices. When different analytical methods are used across various laboratories or studies, cross-validation becomes imperative to ensure data consistency and integrity. This guide provides a comparative overview of two common bioanalytical methods for the quantification of Tadalafil, utilizing cis-ent-Tadalafil-d3 as an internal standard. The presented data, while hypothetical, is representative of typical performance characteristics observed in such assays.

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This guide will delve into a comparison of a traditional High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method and an Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) approach.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of the two hypothetical bioanalytical methods for the quantification of Tadalafil in human plasma using this compound as the internal standard.

Table 1: Linearity and Sensitivity

ParameterHPLC-MS/MSUPLC-MS/MS
Linear Range (ng/mL) 1.0 - 10000.5 - 1000
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.5
Signal-to-Noise Ratio at LLOQ > 10> 10

Table 2: Accuracy and Precision

Quality Control SampleHPLC-MS/MSUPLC-MS/MS
Accuracy (%) | Precision (%RSD) Accuracy (%) | Precision (%RSD)
Low QC (3 ng/mL) 95.8 | 6.298.1 | 4.5
Medium QC (300 ng/mL) 102.3 | 4.8101.5 | 3.1
High QC (800 ng/mL) 98.9 | 3.599.2 | 2.4

Table 3: Recovery and Matrix Effect

ParameterHPLC-MS/MSUPLC-MS/MS
Mean Extraction Recovery (%) 85.288.9
Matrix Factor (Normalized) 0.981.01
Internal Standard Normalized Matrix Factor (%RSD) < 15< 10

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are outlined below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex the samples for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Method 1: HPLC-MS/MS
  • Chromatographic System: Standard HPLC system

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 8 minutes

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.2

    • This compound: m/z 393.4 → 271.2

Method 2: UPLC-MS/MS
  • Chromatographic System: Ultra-High-Performance Liquid Chromatography system

  • Column: C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.2

    • This compound: m/z 393.4 → 271.2

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison A Plasma Sample Spiking (Tadalafil + this compound) B Solid-Phase Extraction (SPE) A->B C Method A: HPLC-MS/MS Analysis B->C D Method B: UPLC-MS/MS Analysis B->D E Peak Integration & Quantification C->E D->E F Statistical Analysis (e.g., Bland-Altman Plot) E->F G Acceptance Criteria Evaluation F->G H H G->H Results Concordant? I Methods Cross-Validated H->I Yes J Investigation & Re-analysis H->J No

Bioanalytical Method Cross-Validation Workflow

A Head-to-Head Comparison: cis-ent-Tadalafil-d3 vs. 13C-labeled Tadalafil as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in bioanalytical studies. This guide provides an objective comparison of two potential stable isotope-labeled internal standards for tadalafil: the commercially available deuterated cis-ent-Tadalafil-d3 and the theoretically ideal, yet less common, 13C-labeled tadalafil.

This comparison delves into the practical and theoretical aspects of utilizing these internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, with a focus on performance, potential analytical challenges, and data from published experimental work.

Executive Summary: Key Differences at a Glance

The primary distinction between this compound and a 13C-labeled tadalafil internal standard lies in the type of isotope used for labeling. This fundamental difference has significant implications for their chromatographic behavior, potential for isotopic exchange, and overall performance in quantitative assays. While 13C-labeled standards are often considered the "gold standard" due to their identical chemical properties to the analyte, their availability and cost can be prohibitive. Deuterated standards like this compound are more commonly used and have been validated in numerous studies for the bioanalysis of tadalafil.

FeatureThis compound (Deuterated)13C-labeled Tadalafil (Carbon-13)
Isotopic Label Deuterium (²H or D)Carbon-13 (¹³C)
Commercial Availability Readily available from various suppliers.Not commonly available commercially.
Cost Generally more cost-effective.Typically more expensive to synthesize.
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect).[1]Expected to co-elute perfectly with the unlabeled analyte.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange in certain environments.¹³C labels are highly stable and not prone to exchange.
Matrix Effect Compensation Generally effective, but chromatographic separation can lead to differential ion suppression/enhancement.Considered superior for compensating for matrix effects due to identical elution profiles.
Published Applications Extensively used and validated in published bioanalytical methods for tadalafil.[1][2][3][4][5]No significant published data on its use as an internal standard for tadalafil.

Performance Deep Dive: Experimental Data for this compound

Several studies have successfully validated and employed this compound as an internal standard for the quantification of tadalafil in biological matrices, primarily human and rat plasma. The data from these studies demonstrate its suitability for routine bioanalytical applications.

LC-MS/MS Method Parameters for Tadalafil and Tadalafil-d3
ParameterTadalafilTadalafil-d3Reference
Precursor Ion (m/z) 390.3393.1[1][3][4]
Product Ion (m/z) 268.2271.2[1][3][4]
Retention Time (min) 1.741.73[1]
Bioanalytical Method Validation Data with Tadalafil-d3
Validation ParameterResultReference
Linearity Range 0.50–500 ng/mL[1][3][4]
Intra-batch Precision (% CV) ≤ 3.7%[1][4]
Inter-batch Precision (% CV) ≤ 3.2%[1]
Intra-batch Accuracy 97.9%–102.0%[1]
Inter-batch Accuracy 97.8%–104.1%[1]
Mean Recovery 98.95%–100.61%[1][3]

The Theoretical Advantage of 13C-labeled Tadalafil

  • Identical Physicochemical Properties: Replacing ¹²C with ¹³C results in a negligible change to the molecule's chemical and physical properties. This means a ¹³C-labeled internal standard will behave identically to the unlabeled analyte during sample extraction, chromatography, and ionization.

  • Perfect Co-elution: The identical properties ensure that the ¹³C-labeled internal standard co-elutes perfectly with the analyte. This is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.

  • No Isotope Effect: The "deuterium isotope effect," which can cause a slight shift in retention time for deuterated compounds, is absent with ¹³C labeling. This eliminates the risk of differential ion suppression or enhancement that can occur when the analyte and internal standard do not elute at the exact same time.

  • Enhanced Stability: Carbon-13 is a stable, non-radioactive isotope, and the C-C bonds are not susceptible to the back-exchange that can sometimes occur with deuterium labels in protic solvents or under certain pH conditions.

Experimental Protocols

The following is a representative experimental protocol for the analysis of tadalafil in human plasma using this compound as an internal standard, based on published literature.[1][3][4]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of human plasma, add 50 µL of working internal standard solution (Tadalafil-d3 in 50% methanol).

  • Vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the key differences between the two types of internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Spiking Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Fig. 1: General bioanalytical workflow for tadalafil quantification.

isotope_comparison cluster_d3 This compound cluster_c13 13C-labeled Tadalafil d3_structure Structure with Deuterium d3_chromatogram Slightly Shifted Retention Time d3_structure->d3_chromatogram Isotope Effect d3_stability Potential for Back-Exchange d3_chromatogram->d3_stability c13_structure Structure with 13C c13_chromatogram Identical Retention Time c13_structure->c13_chromatogram No Isotope Effect c13_stability Highly Stable Label c13_chromatogram->c13_stability

Fig. 2: Key differences between deuterated and 13C-labeled standards.

Conclusion and Recommendations

The choice between this compound and a 13C-labeled tadalafil as an internal standard is a balance between practicality and the pursuit of the ideal analytical standard.

This compound is a well-validated and commercially available internal standard that has been shown to provide accurate and precise results in numerous bioanalytical studies.[1][2][3][4][5] For most routine applications, its performance is more than adequate, and its availability and lower cost make it a practical choice. Researchers should be mindful of the potential for a slight chromatographic shift and take steps to ensure that this does not adversely affect quantification, particularly in the presence of significant matrix effects.

13C-labeled tadalafil , while theoretically superior due to its identical physicochemical properties to the unlabeled analyte, suffers from a significant drawback: a lack of commercial availability and published applications. Its synthesis would likely be a custom, and therefore expensive, endeavor. For highly critical studies where the utmost accuracy is required and where matrix effects are particularly challenging, the development and use of a 13C-labeled internal standard could be justified. However, for the majority of research and drug development applications, the proven and accessible this compound remains the more pragmatic and scientifically sound choice.

References

Inter-laboratory comparison of tadalafil quantification with cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

Inter-laboratory Performance in Tadalafil Quantification: A Comparative Analysis

This guide provides a comparative overview of bioanalytical methods for the quantification of tadalafil in biological matrices, drawing from various validated laboratory studies. While a direct inter-laboratory comparison study involving cis-ent-Tadalafil-d3 as an internal standard was not identified in publicly available literature, this document synthesizes data from multiple independent validations to offer researchers a comparative perspective on method performance. The data presented herein is crucial for drug development professionals and scientists aiming to establish robust and reliable analytical protocols for tadalafil.

The following sections detail the experimental protocols employed across different laboratories and present a consolidated summary of their quantitative performance, highlighting the consistency and variability in methodologies and outcomes.

Comparative Quantitative Data

The performance of an analytical method is defined by several key parameters, including its linearity, precision, accuracy, and sensitivity. The tables below summarize these metrics from different studies, providing a benchmark for what can be achieved in the quantification of tadalafil.

Table 1: Linearity and Sensitivity of Tadalafil Quantification Methods

Study/Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Correlation Coefficient (r²)
UPLC-MS/MS Method 15–1,000[1]5[1]>0.99
LC-MS/MS Method 222.2-1111.3[2]22.2[2]≥0.9995[2]
LC-MS/MS Method 312.5-10012.5[3]Not Reported

Table 2: Precision and Accuracy of Tadalafil Quantification Methods

Study/Method Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE)
UPLC-MS/MS Method 1< 8.4[1]< 8.4[1]< -3.2[1]
LC-MS/MS Method 2Not ReportedNot ReportedNot Reported
LC-MS/MS Method 3Within 15% (implied)Within 15% (implied)95.1-99.8[3]

Experimental Protocols

The methodologies employed for tadalafil quantification are pivotal to the quality of the data generated. Below are detailed protocols from validated studies, offering a blueprint for laboratory implementation.

Protocol 1: UPLC-MS/MS Method
  • Sample Preparation: Plasma samples are deproteinized using acetonitrile.[1]

  • Chromatographic Separation:

    • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).[1]

    • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[1]

    • Flow Rate: 0.7 mL/min.[1]

    • Total Run Time: 1 minute per sample.[1]

  • Mass Spectrometry:

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • Transitions:

      • Tadalafil: m/z 390.4 → 268.3.[1]

      • Internal Standard (Sildenafil): m/z 475.3 → 283.3.[1]

Protocol 2: LC-MS/MS Method
  • Sample Preparation: A simple protein precipitation procedure is utilized.[2]

  • Chromatographic Separation:

    • Column: Core/shell type analytical column (50×2.1 mm, 2.6 Å) with a C18 stationary phase.[2]

    • Mobile Phase: 30% acetonitrile and 70% water.[2]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).[2]

    • Detection: An Agilent 6410 triple quadrupole mass spectrometer.[2]

Protocol 3: LC-MS/MS Method for Rat Plasma
  • Sample Preparation: Not detailed.

  • Chromatographic Separation:

    • Column: Waters Symmetry C18 (150x4.6 mm, 3.5µ).[3]

    • Mobile Phase: 0.1% Perchloric acid and Acetonitrile (60:40).[3]

  • Mass Spectrometry:

    • Ionization: Electro-spray ionization.[3]

    • Transitions:

      • Tadalafil: m/z 390.4047→128.1138.[3]

      • Internal Standard (Avanafil): m/z 484.9516→104.5326.[3]

Visualizations

To further elucidate the experimental and biological contexts of tadalafil analysis, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) AddIS Add Internal Standard (this compound) BiologicalMatrix->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC Liquid Chromatography (Separation) SupernatantCollection->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Ionization PeakIntegration Peak Integration MS->PeakIntegration Data Acquisition CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation Tadalafil Tadalafil PDE5 Phosphodiesterase 5 (PDE5) Tadalafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades GMP 5'-GMP cGMP->GMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes

References

Performance Showdown: Tadalafil-d3 as an Internal Standard in Bioanalytical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Tadalafil-d3 performance across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms for the bioanalysis of Tadalafil. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance metrics and detailed experimental protocols.

The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification in bioanalytical mass spectrometry. Tadalafil-d3, a deuterated analog of Tadalafil, is widely employed for this purpose in pharmacokinetic and bioequivalence studies. This guide summarizes and compares the performance of Tadalafil-d3 as an internal standard in different LC-MS/MS methods reported in peer-reviewed literature.

Comparative Performance Data

The following tables summarize the key performance parameters of LC-MS/MS methods utilizing Tadalafil-d3 for the quantification of Tadalafil in human plasma.

Performance Metric Method 1 Method 2 Method 3
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleTriple Quadrupole
Linearity Range (ng/mL) 0.50–500[1][2]22.2-1111.3[3]0.50–1000.00[4]
Correlation Coefficient (r²) ≥ 0.9994[1][2]≥ 0.9995[3]Not Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[1][2]22.2[3]0.50[4]
Intra-day Precision (% CV) ≤ 3.7[1]Not Reported1.37-2.25[4]
Inter-day Precision (% CV) ≤ 3.7[1]Not Reported2.23-5.31[4]
Intra-day Accuracy (%) 97.8 to 104.1[1]Not Reported97.56 - 99.97[4]
Inter-day Accuracy (%) 97.8 to 104.1[1]Not ReportedNot Reported
Recovery (%) 98.95 to 100.61[1][2]Not Reported91.07 (Tadalafil), 86.66 (Tadalafil-d3)[4]

Experimental Protocols

The methodologies employed in the cited studies share common principles but differ in specific details regarding sample preparation, chromatography, and mass spectrometry conditions.

Method 1: Highly Sensitive and Rapid LC-MS/MS[1][2]
  • Sample Preparation: Solid-phase extraction (SPE) was used to extract Tadalafil and Tadalafil-d3 from 200 µL of human plasma.

  • Chromatography: A Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm) was used with a mobile phase of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio. The flow rate was 0.9 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. The multiple reaction monitoring (MRM) transitions were m/z 390.3 → 268.2 for Tadalafil and m/z 393.1 → 271.2 for Tadalafil-d3.

Method 2: LC-MS/MS with Simple Protein Precipitation[3]
  • Sample Preparation: A simple protein precipitation procedure was employed for sample cleanup.

  • Chromatography: A core/shell type C18 analytical column (50×2.1 mm, 2.6 Å) was used. The mobile phase consisted of 30% acetonitrile and 70% water.

  • Mass Spectrometry: An Agilent 6410 triple quadrupole mass spectrometer with ESI in positive mode was used. The MRM transitions were m/z 390.2 → 268.1 for Tadalafil. The internal standard used was Losartan, not Tadalafil-d3.

Method 3: LC-MS/MS for Pharmacokinetic Study in Rat Plasma[4]
  • Sample Preparation: Liquid-liquid extraction was used for the analysis of Tadalafil in rat plasma.

  • Chromatography: A Zorbax-SB C18 column (75 x 4.6 mm, 3.5 µm) was used with an isocratic mobile phase of 10 mM ammonium acetate in water and acetonitrile (10:90, v/v).

  • Mass Spectrometry: An API-4200 system with positive ionization mode was used.

Experimental Workflow

The following diagram illustrates a general workflow for the bioanalytical quantification of Tadalafil using Tadalafil-d3 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Tadalafil-d3 (IS) Plasma->Spike Extraction Extraction (SPE or LLE or PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC Inject MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for the bioanalysis of Tadalafil using LC-MS/MS.

Conclusion

Tadalafil-d3 serves as a reliable internal standard for the quantification of Tadalafil in biological matrices. The presented data from various studies demonstrate that methods utilizing Tadalafil-d3 can achieve high sensitivity, accuracy, and precision, making them suitable for regulated bioanalytical studies. The choice of sample preparation technique and specific LC-MS/MS parameters can be adapted to meet the specific requirements of the study, such as desired sensitivity and sample throughput. While the core performance of Tadalafil-d3 remains consistent, the overall method performance is influenced by the choice of mass spectrometer and the optimization of the entire analytical workflow.

References

The Analytical Edge: A Comparative Guide to the Specificity and Selectivity of Methods Utilizing cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. For researchers engaged in the study of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a comprehensive comparison of analytical methods for Tadalafil, with a particular focus on the specificity and selectivity conferred by the use of the stable isotope-labeled internal standard, cis-ent-Tadalafil-d3.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is primarily due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery and matrix effects.

Comparative Analysis of Analytical Methods

To objectively assess the performance of analytical methods, key validation parameters from various studies are summarized below. These tables highlight the superior performance of methods employing Tadalafil-d3 as an internal standard compared to those using other molecules like Sildenafil or methods without an ideal internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Tadalafil Quantification
ParameterMethod using Tadalafil-d3[1]Method using Sildenafil[2]
Linearity Range 0.50–500 ng/mLNot explicitly stated, but QC samples ranged from 15-800 ng/mL
Correlation Coefficient (r²) ≥ 0.9994Not explicitly stated
Intra-batch Precision ≤ 3.7%Not explicitly stated
Inter-batch Precision ≤ 3.7%Not explicitly stated
Accuracy 97.8% to 104.1%Not explicitly stated
Extraction Recovery 98.95% to 100.61%90.38% to 97.32%
Lower Limit of Quantification (LLOQ) 0.50 ng/mLNot explicitly stated

The data clearly indicates that the method utilizing Tadalafil-d3 as an internal standard demonstrates exceptional linearity, precision, accuracy, and recovery.[1] This high level of performance is crucial for pharmacokinetic and bioequivalence studies where accurate measurement of drug concentrations is essential.

Experimental Protocols

Protocol 1: Bioanalytical Method using Tadalafil-d3

This method outlines a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the determination of Tadalafil in human plasma.[1]

1. Sample Preparation:

  • 200 µL of human plasma is used for the extraction.

  • Tadalafil and its deuterated internal standard, Tadalafil-d3, are extracted using solid-phase extraction (SPE) with Phenomenex Strata-X-C 33 µ extraction cartridges.[1]

2. Chromatographic Conditions:

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).[1]

  • Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Analysis Time: 2.5 minutes.[1]

3. Mass Spectrometry Detection:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Monitoring: Multiple reaction monitoring (MRM).

  • Transitions:

    • Tadalafil: m/z 390.3 → 268.2[1]

    • Tadalafil-d3: m/z 393.1 → 271.2[1]

Protocol 2: Chiral Separation of Tadalafil Isomers

This high-performance liquid chromatography (HPLC) method was developed for the chiral separation of Tadalafil and its three isomers.[3]

1. Chromatographic Conditions:

  • Column: Chiralpak AD.[3]

  • Mobile Phase: Hexane–isopropyl alcohol (1:1, v/v).[3]

  • Flow Rate: 0.75 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.[3]

2. Detection:

  • Detector: UV.

  • Wavelength: 220 nm.[3]

This method achieved baseline separation of the four isomers within 30 minutes with resolutions greater than 2.0.[3] The limits of quantitation ranged from 0.60 to 1.80 ng for the different isomers.[3]

Visualizing the Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using this compound as an internal standard, from sample collection to data analysis.

Bioanalytical Workflow for Tadalafil using Tadalafil-d3 plasma_sample Plasma Sample Collection add_is Addition of This compound (IS) plasma_sample->add_is Spiking spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation & Reconstitution spe->evaporation hplc Chromatographic Separation (HPLC/UPLC) evaporation->hplc Injection ms Mass Spectrometric Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow of a bioanalytical assay using this compound.

This diagram outlines the key stages involved in a typical bioanalytical method for Tadalafil quantification. The process begins with the addition of the internal standard to the plasma sample, followed by extraction, chromatographic separation, mass spectrometric detection, and subsequent data analysis to determine the concentration of Tadalafil. The use of this compound at the initial stage is crucial for ensuring the accuracy and precision of the final results.

References

Comparison of extraction methods for tadalafil and cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Extraction Methods for Tadalafil and its Deuterated Analog from Biological Matrices

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like tadalafil in biological samples is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of extraction method is a critical determinant of the reliability and efficiency of such analyses. This guide provides an objective comparison of common extraction techniques for tadalafil and its stable isotope-labeled internal standard, cis-ent-Tadalafil-d3, supported by experimental data.

The extraction of tadalafil from biological matrices, predominantly plasma, is a crucial first step to remove interfering substances and concentrate the analyte before instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated internal standard, this compound, is employed to ensure accuracy by compensating for analyte loss during sample preparation and for variations in instrument response.[1][2] Due to their structural similarity, both tadalafil and this compound exhibit analogous behavior during the extraction process.

The three most prevalent extraction methods employed for tadalafil are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method presents a unique set of advantages and disadvantages in terms of recovery, selectivity, speed, and cost.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative performance of the three primary extraction methods based on reported experimental data.

Parameter Protein Precipitation (PP) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery 90.38% - 97.32%[3]>66.1%[4], 98.6% - 100.2%[5]77.0% - 119.4%
Selectivity LowerModerate to HighHigh
Speed FastModerateSlower
Cost LowLow to ModerateHigh
Automation Potential HighModerateHigh
Common Solvents Acetonitrile, Methanol[3]Ethyl acetate[5], Methyl tert-butyl etherMethanol, Ammonium formate
Lower Limit of Quantitation (LLOQ) 5 ng/mL[3][4]5 ng/mL[4]Not explicitly found, but generally offers high sensitivity.

Experimental Protocols

Below are detailed methodologies for each of the key extraction experiments cited. It is important to note that these are generalized protocols and may require optimization based on the specific laboratory conditions and analytical instrumentation.

Protein Precipitation (PP)

This method is favored for its simplicity and speed, making it suitable for high-throughput analysis.[3][6]

Protocol:

  • To a 200 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard (this compound).

  • Add 600 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]

Liquid-Liquid Extraction (LLE)

LLE offers improved sample cleanup compared to PP by partitioning the analyte of interest into an immiscible organic solvent.[4][5]

Protocol:

  • To a 500 µL aliquot of plasma sample, add the internal standard (this compound).

  • Add a basifying agent, such as 100 µL of 1 M sodium hydroxide, to adjust the pH and ensure tadalafil is in its non-ionized form.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).[5]

  • Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of tadalafil into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection into the analytical instrument.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides the cleanest extracts, minimizing matrix effects and leading to high sensitivity.[7]

Protocol:

  • Condition an appropriate SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing methanol followed by water through it.

  • To a 500 µL plasma sample, add the internal standard (this compound) and a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[7]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of tadalafil from biological samples.

Tadalafil Extraction and Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS PP Protein Precipitation Add_IS->PP Method 1 LLE Liquid-Liquid Extraction Add_IS->LLE Method 2 SPE Solid-Phase Extraction Add_IS->SPE Method 3 Evap_Recon Evaporation & Reconstitution PP->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General workflow for tadalafil extraction and analysis.

References

Safety Operating Guide

Proper Disposal Procedures for cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of cis-ent-Tadalafil-d3, a deuterated, chiral standard of Tadalafil used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance.[1] It is intended for research use only and not for human or veterinary application.[1][2] The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionGHS Hazard StatementCitations
Acute Toxicity (Oral) Harmful if swallowed.H302[1]
Acute Toxicity (Dermal) Harmful in contact with skin.H312[1]
Acute Toxicity (Inhalation) Harmful if inhaled.H332[1]
Skin Irritation Causes skin irritation.H315[1]
Eye Irritation Causes serious eye irritation.H319[1]
Respiratory Irritation May cause respiratory irritation.H335[1]
Required Personal Protective Equipment (PPE)

When handling this compound, especially during disposal and spill cleanup, all personnel must use appropriate personal protective equipment (PPE).

EquipmentSpecificationPurposeCitations
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact and absorption.[3][4]
Eye/Face Protection Safety glasses with side-shields or goggles.To protect eyes from dust and splashes.[3][4]
Body Protection Laboratory coat.To protect personal clothing and prevent skin exposure.[3][4]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation of harmful dust.[1][4]

Operational and Disposal Plan

The ultimate disposal of this compound must comply with all applicable federal, state, and local regulations.[3] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited and can lead to environmental contamination.[1][5]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Characterize all waste containing this compound (e.g., expired raw material, contaminated labware, residual amounts in containers) as hazardous pharmaceutical waste.

  • This waste must be segregated from non-hazardous laboratory trash.

2. Containerization:

  • Place the waste into a designated, properly sealed, and clearly labeled hazardous waste container.[3] In the United States, hazardous pharmaceutical waste is typically collected in black containers.[5]

  • The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include relevant hazard symbols.

3. On-Site Storage:

  • Store the sealed waste container in a secure, designated satellite accumulation area or central storage location.

  • The storage area should be well-ventilated and away from incompatible materials.[4]

4. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The waste will likely be transported to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.[5]

  • Ensure a hazardous waste manifest is completed to track the waste from generation to its final disposal.[5]

Emergency Spill Protocol

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

1. Containment:

  • Prevent the further spread of the spill. Avoid generating dust.[6]

2. Cleanup:

  • For small powder spills, carefully clean the area using a damp cloth or a HEPA-filtered vacuum.[6] Do not dry sweep.

  • Place all contaminated materials (e.g., wipes, PPE) into the designated hazardous waste container.

3. Decontamination:

  • Thoroughly wash the spill area after the material has been collected.[6]

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

4. Reporting:

  • Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Containment cluster_storage Storage & Pickup cluster_final Final Disposition start This compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize container Place in Labeled Hazardous Waste Container (e.g., Black Bin) characterize->container storage Store in Secure Designated Area container->storage pickup Arrange Pickup via EHS / Licensed Contractor storage->pickup manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport to Permitted Disposal Facility manifest->transport incinerate Final Disposal (e.g., Incineration) transport->incinerate spill_event Spill Occurs spill_cleanup Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean with Damp Cloth 4. Decontaminate Area spill_event->spill_cleanup Emergency Procedure spill_cleanup->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling cis-ent-Tadalafil-d3. The following procedures are designed to ensure the safe handling and disposal of this potent pharmaceutical compound in a laboratory setting.

Compound Identification and Hazard Overview

Identifier Value
Compound Name This compound
CAS Number 171596-28-4 (for non-deuterated Tadalafil)
Molecular Formula C₂₂H₁₆D₃N₃O₄
Hazard Statement Potent pharmaceutical ingredient. Handle with caution.

Note: As a deuterated analog of Tadalafil, this compound is presumed to have a similar toxicological profile. Tadalafil is a potent compound, and appropriate precautions for handling such substances should be followed.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Gloves Double-gloving with nitrile glovesPrevents skin contact.
Lab Coat Disposable, with tight cuffsProtects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Prevents inhalation of the powdered compound.
Shoe Covers DisposablePrevents tracking of contaminants outside the work area.

Operational Plan: Handling and Weighing

Handling potent compounds like this compound requires a controlled environment to prevent exposure and cross-contamination.[2][3] All operations should be performed within a certified chemical fume hood or a glove box.

Step-by-Step Weighing Procedure:

  • Preparation of the Work Area:

    • Ensure the chemical fume hood or glove box is clean and certified.

    • Cover the work surface with disposable bench paper.

    • Gather all necessary equipment: anti-static weighing dish, spatulas, and pre-labeled vials.

  • Donning PPE:

    • Put on all required PPE in the correct order: shoe covers, lab coat, inner gloves, respirator, eye protection, and outer gloves.

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound from the stock container to an anti-static weighing dish using a clean spatula.

    • Minimize the generation of dust.

    • Record the weight.

  • Transfer and Solubilization:

    • Transfer the weighed powder into a pre-labeled vial.

    • Add the appropriate solvent to the weighing dish to rinse any residual powder and transfer the rinse to the vial.

    • Add the remaining solvent to the vial to achieve the desired concentration.

    • Cap the vial securely.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces with a suitable deactivating solution or solvent.

    • Dispose of all contaminated disposables (bench paper, gloves, weighing dish) in the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Safety First weigh Weigh Compound don_ppe->weigh transfer Transfer & Solubilize weigh->transfer post_handling Clean Surfaces transfer->post_handling dispose Dispose of Waste post_handling->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Solid Waste (unused compound, contaminated disposables) Place in a clearly labeled, sealed hazardous waste container. The container should be marked "Hazardous Waste: Potent Pharmaceutical Compound." Arrange for disposal through a licensed hazardous waste disposal company, likely via incineration.[4]
Liquid Waste (solutions containing the compound) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. The label should include the compound name and solvent. Dispose of through a licensed hazardous waste disposal company.
Sharps (contaminated needles, etc.) Place in a designated sharps container and dispose of as hazardous waste.

Logical Relationship for Disposal

cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway solid_waste Solid Waste hazardous_container Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste Liquid Waste liquid_waste->hazardous_container sharps Sharps sharps->hazardous_container licensed_disposal Licensed Disposal Company hazardous_container->licensed_disposal Incineration

Caption: Disposal pathway for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.